1-(2H-1,3-benzodioxol-5-yl)cyclopropane-1-carboxamide
Descripción
BenchChem offers high-quality 1-(2H-1,3-benzodioxol-5-yl)cyclopropane-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2H-1,3-benzodioxol-5-yl)cyclopropane-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
1-(1,3-benzodioxol-5-yl)cyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c12-10(13)11(3-4-11)7-1-2-8-9(5-7)15-6-14-8/h1-2,5H,3-4,6H2,(H2,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEYNZOAVMSZJPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC3=C(C=C2)OCO3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
An In-depth Technical Guide to the Physicochemical Characteristics of 1-(2H-1,3-benzodioxol-5-yl)cyclopropane-1-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical characteristics of 1-(2H-1,3-benzodioxol-5-yl)cyclopropane-1-carboxamide, a molecule of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from closely related analogues, details robust methodologies for its synthesis and characterization, and presents predicted properties based on its chemical structure. This document is intended to serve as a foundational resource for researchers, providing both theoretical insights and practical protocols for the empirical investigation of this compound.
Introduction
1-(2H-1,3-benzodioxol-5-yl)cyclopropane-1-carboxamide belongs to a class of compounds characterized by the presence of a benzodioxole moiety fused to a cyclopropane ring bearing a carboxamide group. The benzodioxole (or methylenedioxyphenyl) group is a common structural motif in a variety of biologically active molecules, including pharmaceuticals and natural products. The cyclopropane ring, a three-membered carbocycle, introduces conformational rigidity and unique electronic properties into the molecule. The primary amide functionality can participate in hydrogen bonding and influences the compound's solubility and potential biological interactions.
This guide will systematically explore the key physicochemical attributes of this molecule, providing a framework for its synthesis, purification, and analytical characterization.
Chemical Identity and Structure
The foundational step in characterizing any chemical entity is to establish its precise chemical identity and structure.
-
IUPAC Name: 1-(1,3-benzodioxol-5-yl)cyclopropane-1-carboxamide
-
Synonyms: 1-(benzo[d][1][2]dioxol-5-yl)cyclopropane-1-carboxamide[3]
-
Linear Formula: C11H11NO3[3]
-
Molecular Weight: 205.21 g/mol
The molecular structure, depicted below, features a central cyclopropane ring substituted at the 1-position with both a 1,3-benzodioxol-5-yl group and a carboxamide group.
Caption: Chemical structure of 1-(2H-1,3-benzodioxol-5-yl)cyclopropane-1-carboxamide.
Synthesis and Purification
The most direct synthetic route to 1-(2H-1,3-benzodioxol-5-yl)cyclopropane-1-carboxamide involves the amidation of its corresponding carboxylic acid precursor, 1-(2H-1,3-benzodioxol-5-yl)cyclopropane-1-carboxylic acid. This precursor is commercially available[1].
Synthesis of 1-(2H-1,3-benzodioxol-5-yl)cyclopropane-1-carboxamide
A standard and effective method for the conversion of a carboxylic acid to a primary amide is via the formation of an activated acyl intermediate, followed by reaction with ammonia.
Caption: General workflow for the synthesis of the target carboxamide.
Experimental Protocol:
-
Activation of the Carboxylic Acid: To a solution of 1-(2H-1,3-benzodioxol-5-yl)cyclopropane-1-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add a catalytic amount of N,N-dimethylformamide (DMF). Cool the mixture to 0 °C in an ice bath. Add oxalyl chloride or thionyl chloride (1.2 eq) dropwise. Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2-4 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).
-
Amidation: Concentrate the reaction mixture under reduced pressure to remove excess activating agent and solvent. Re-dissolve the crude acyl chloride in an anhydrous aprotic solvent like DCM. In a separate flask, cool an excess of concentrated aqueous ammonia in an ice bath. Slowly add the solution of the acyl chloride to the cold ammonia solution with vigorous stirring.
-
Workup and Purification: Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Extract the aqueous mixture with a suitable organic solvent (e.g., DCM or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The crude 1-(2H-1,3-benzodioxol-5-yl)cyclopropane-1-carboxamide can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Physicochemical Properties
Due to the absence of direct experimental data, the following section outlines the expected properties based on the compound's structure and provides standard protocols for their experimental determination.
Physical State and Appearance
Based on the solid nature of its carboxylic acid precursor, 1-(2H-1,3-benzodioxol-5-yl)cyclopropane-1-carboxamide is predicted to be a crystalline solid at room temperature.
Melting Point
The melting point is a critical indicator of purity. A sharp melting range is characteristic of a pure crystalline solid.
Predicted Melting Point: The melting point will likely be higher than its carboxylic acid precursor due to the potential for intermolecular hydrogen bonding through the amide group. A reasonable estimate would be in the range of 150-200 °C.
Experimental Protocol for Melting Point Determination:
-
Finely powder a small amount of the dry, purified compound.
-
Pack the powder into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in a calibrated melting point apparatus.
-
Heat the sample at a rate of 10-15 °C/minute until the temperature is about 20 °C below the expected melting point.
-
Decrease the heating rate to 1-2 °C/minute.
-
Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample is liquid (T2). The melting range is T1-T2.
Solubility
The solubility of a compound in various solvents is crucial for its handling, formulation, and biological assessment.
Predicted Solubility Profile:
| Solvent Class | Predicted Solubility | Rationale |
| Non-polar (e.g., Hexanes, Toluene) | Low | The polar amide and benzodioxole groups will limit solubility in non-polar media. |
| Polar Aprotic (e.g., DCM, THF, Ethyl Acetate) | Moderate to High | These solvents should effectively solvate the molecule. |
| Polar Protic (e.g., Methanol, Ethanol) | Moderate | The amide group can hydrogen bond with protic solvents. |
| Aqueous | Low | The significant hydrophobic surface area of the benzodioxole and cyclopropane moieties will likely result in low water solubility. |
Experimental Protocol for Solubility Determination (Shake-Flask Method):
-
Add an excess amount of the solid compound to a known volume of the solvent of interest in a sealed vial.
-
Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow any undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant, ensuring no solid particles are included (centrifugation or filtration may be necessary).
-
Determine the concentration of the dissolved compound in the supernatant using a suitable analytical technique (e.g., HPLC-UV, UV-Vis spectroscopy).
-
Express the solubility in terms of mg/mL or mol/L.
Acidity/Basicity (pKa)
The primary amide group is generally considered neutral in aqueous solution, with a very high pKa (typically >16 for the N-H protons), making it a very weak acid. The molecule does not possess any significant basic sites.
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy:
-
Aromatic Protons: The three protons on the benzodioxole ring are expected to appear in the aromatic region (δ 6.5-7.0 ppm). They will likely exhibit a characteristic splitting pattern (e.g., a singlet and two doublets or a more complex pattern depending on their coupling).
-
Methylenedioxy Protons (-O-CH₂-O-): A sharp singlet corresponding to the two equivalent protons of the methylenedioxy bridge is expected around δ 5.9-6.1 ppm.
-
Cyclopropane Protons: The four protons on the cyclopropane ring will appear in the upfield region (typically δ 0.5-1.5 ppm). Due to their diastereotopic nature, they will likely show complex splitting patterns (multiplets).
-
Amide Protons (-NH₂): Two broad singlets corresponding to the amide protons are expected in the region of δ 5.5-7.5 ppm. The chemical shift of these protons can be highly dependent on the solvent and concentration.
¹³C NMR Spectroscopy:
-
Carbonyl Carbon (C=O): The amide carbonyl carbon is expected to resonate in the downfield region, typically around δ 170-180 ppm.
-
Aromatic and Benzodioxole Carbons: The carbons of the benzodioxole ring will appear in the aromatic region (δ 100-150 ppm). The two carbons attached to the oxygen atoms will have distinct chemical shifts.
-
Methylenedioxy Carbon (-O-CH₂-O-): The carbon of the methylenedioxy bridge is expected around δ 100-105 ppm.
-
Cyclopropane Carbons: The carbons of the cyclopropane ring will appear in the upfield region (typically δ 10-30 ppm).
Infrared (IR) Spectroscopy
The IR spectrum will provide key information about the functional groups present.
-
N-H Stretching: Two distinct bands in the region of 3100-3500 cm⁻¹ are characteristic of the symmetric and asymmetric stretching of the primary amide N-H bonds[4][5].
-
C-H Stretching (Aromatic and Cyclopropyl): Aromatic C-H stretches will appear just above 3000 cm⁻¹. The C-H stretches of the cyclopropane ring are also expected in this region.
-
C=O Stretching (Amide I Band): A strong absorption band between 1630 and 1695 cm⁻¹ is characteristic of the amide carbonyl stretch[6].
-
N-H Bending (Amide II Band): A band in the region of 1590-1650 cm⁻¹ is expected for the N-H bending vibration.
-
C-O Stretching: Strong absorptions corresponding to the C-O stretches of the benzodioxole ether linkages will be present in the fingerprint region (around 1250 cm⁻¹ and 1040 cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound.
-
Molecular Ion Peak (M⁺): In electron ionization (EI) mass spectrometry, the molecular ion peak should be observed at m/z = 205.
-
[M+H]⁺ Ion: In electrospray ionization (ESI) mass spectrometry (positive ion mode), the protonated molecule should be observed at m/z = 206.
-
Fragmentation Pattern: Common fragmentation pathways may include the loss of the amide group, cleavage of the cyclopropane ring, and fragmentation of the benzodioxole moiety.
Conclusion
References
-
Peng, C. R., Lu, W. C., Niu, B., Li, M. J., Yang, X. Y., & Wu, M. L. (2012). Predicting the metabolic pathways of small molecules based on their physicochemical properties. Protein and peptide letters, 19(12), 1250–1256. [Link]
-
Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: predicting small-molecule pharmacokinetic and toxicity properties using graph-based signatures. Journal of medicinal chemistry, 58(9), 4066–4072. [Link]
-
Westlab. (2023, May 8). Measuring the Melting Point. [Link]
-
My Life Science Career. (2025, September 18). Determination of Melting Point Lab. [Link]
-
World Health Organization. (n.d.). Annex 4: Guidance on biopharmaceutics classification system-based biowaivers. [Link]
-
Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy, 35(1), 22-26. [Link]
-
Chen, Y. S., & Lin, S. H. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. The Journal of Physical Chemistry A, 124(16), 3149–3162. [Link]
-
Wiberg, K. B., Barth, D. E., & Schertler, P. H. (1963). Nuclear magnetic resonance spectra of cyclopropyl derivatives. The Journal of Organic Chemistry, 28(5), 1169–1173. [Link]
-
National Institute of Standards and Technology. 1,3-Benzodioxole. [Link]
- U.S. Patent No. US5659081A. (1997). Process for the preparation of cyclopropanecarboxamide.
-
Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy, 35(1), 22-26. [Link]
-
Chen, Y. S., & Lin, S. H. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. The Journal of Physical Chemistry A, 124(16), 3149–3162. [Link]
-
Phelan, J. P., Lang, S. B., Compton, J. S., Kelly, C. B., Dykstra, R., Gutierrez, O., & Molander, G. A. (2018). Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade. Angewandte Chemie International Edition, 57(31), 9848-9852. [Link]
-
Cheméo. (E)-5-(Benzo[d][1][2]dioxol-5-yl)-1-(piperidin-1-yl)pent-3-en-1-one. [Link]
-
U.S. Patent No. CN105153105A. (2015). Synthetic method of 1-(2,2-difluoro-benzo[d][1][2]) dioxole-5-yl) cyclopropanecarboxylic acid and intermediate. Google Patents.
-
Chemical Synthesis Database. 1-(1,3-benzodioxol-5-yl)cyclopropanecarbaldehyde. [Link]
-
Chen, Y. S., & Lin, S. H. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. The Journal of Physical Chemistry A, 124(16), 3149–3162. [Link]
Sources
- 1. Predicting the metabolic pathways of small molecules based on their physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-(2H-1,3-benzodioxol-5-yl)cyclopropane-1-carboxamide for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of 1-(2H-1,3-benzodioxol-5-yl)cyclopropane-1-carboxamide, a molecule of interest in medicinal chemistry and drug discovery. Drawing from established chemical principles and data on analogous structures, this document will detail its chemical identity, a robust synthetic protocol, and an exploration of its potential biological significance, tailored for researchers, scientists, and professionals in the field of drug development.
Core Compound Identification
Precise identification of a chemical entity is fundamental for reproducible research and regulatory compliance. For 1-(2H-1,3-benzodioxol-5-yl)cyclopropane-1-carboxamide, the primary identifiers are presented below. It is important to note that while a specific CAS number for this carboxamide is not readily found in public databases, the Material Data List (MDL) number provides a reliable point of reference. The CAS number for its immediate carboxylic acid precursor is well-established and included for synthetic reference.
| Identifier | Value | Source |
| Chemical Name | 1-(2H-1,3-benzodioxol-5-yl)cyclopropane-1-carboxamide | - |
| Synonym | 1-(benzo[d][1][2]dioxol-5-yl)cyclopropane-1-carboxamide | Sigma-Aldrich |
| Molecular Formula | C₁₁H₁₁NO₃ | Sigma-Aldrich |
| Molecular Weight | 205.21 g/mol | Sigma-Aldrich |
| MDL Number | MFCD28558476 | Sigma-Aldrich |
| Precursor CAS No. | 862574-89-8 (for the corresponding carboxylic acid) | Sigma-Aldrich[3] |
Synthesis and Mechanism
The synthesis of 1-(2H-1,3-benzodioxol-5-yl)cyclopropane-1-carboxamide is most logically achieved through the amidation of its corresponding carboxylic acid precursor, 1-(2H-1,3-benzodioxol-5-yl)cyclopropane-1-carboxylic acid. This transformation is a cornerstone of medicinal chemistry, and several reliable methods can be employed. The choice of method often depends on the desired scale, purity requirements, and available reagents. Here, we detail a common and effective two-step, one-pot procedure involving the formation of an acyl chloride intermediate.
Synthetic Workflow
The overall synthetic strategy is depicted in the following workflow diagram:
Caption: Synthetic workflow for the preparation of the target carboxamide.
Detailed Experimental Protocol
Objective: To synthesize 1-(2H-1,3-benzodioxol-5-yl)cyclopropane-1-carboxamide from 1-(2H-1,3-benzodioxol-5-yl)cyclopropane-1-carboxylic acid.
Materials:
-
1-(2H-1,3-benzodioxol-5-yl)cyclopropane-1-carboxylic acid (CAS: 862574-89-8)
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM)
-
Aqueous Ammonia (NH₄OH, 28-30%)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
-
Ice bath
Procedure:
-
Acyl Chloride Formation (in situ):
-
In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-(2H-1,3-benzodioxol-5-yl)cyclopropane-1-carboxylic acid (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂). The formation of the acyl chloride is typically quantitative and used directly in the next step.
-
-
Amidation:
-
Cool the reaction mixture containing the in situ generated acyl chloride back to 0 °C in an ice bath.
-
Slowly add concentrated aqueous ammonia (3.0-4.0 eq) dropwise to the vigorously stirred solution. The addition is exothermic, and a white precipitate of the carboxamide and ammonium chloride will form.
-
Allow the reaction to stir at 0 °C for an additional 30 minutes and then at room temperature for 1 hour.
-
-
Work-up and Purification:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude 1-(2H-1,3-benzodioxol-5-yl)cyclopropane-1-carboxamide can be purified by recrystallization (e.g., from ethyl acetate/hexanes) or column chromatography on silica gel.
-
Causality behind Experimental Choices:
-
The use of thionyl chloride is a classic and efficient method for converting carboxylic acids to acyl chlorides, which are highly reactive electrophiles, facilitating the subsequent nucleophilic attack by ammonia.
-
The reaction is performed under anhydrous conditions initially to prevent the hydrolysis of thionyl chloride and the resulting acyl chloride.
-
The dropwise addition of reagents at low temperatures helps to control the exothermic nature of the reactions.
-
The aqueous work-up with sodium bicarbonate is to neutralize any remaining acidic species.
Physicochemical and Spectroscopic Characterization
While specific experimental data for the title compound is not widely published, we can predict its key spectral features based on its structure and data from analogous compounds.
| Property | Predicted Value / Observation |
| Appearance | White to off-white solid |
| Solubility | Soluble in methanol, ethanol, DMSO, and chlorinated solvents. Sparingly soluble in water. |
| ¹H NMR | Aromatic protons on the benzodioxole ring (approx. 6.7-6.9 ppm), a singlet for the methylenedioxy protons (approx. 5.9-6.0 ppm), and multiplets for the cyclopropyl protons. The amide protons will appear as broad singlets. |
| ¹³C NMR | Signals corresponding to the carbonyl carbon (approx. 170-175 ppm), aromatic carbons, the methylenedioxy carbon (approx. 100-102 ppm), and the cyclopropyl carbons. |
| IR (KBr, cm⁻¹) | Characteristic peaks for N-H stretching of the amide (approx. 3100-3400 cm⁻¹), C=O stretching of the amide (approx. 1640-1680 cm⁻¹), and C-O-C stretching of the benzodioxole ring. |
| Mass Spec (ESI-MS) | Expected [M+H]⁺ at m/z 206.08. |
Potential Biological Activity and Therapeutic Relevance
The 1,3-benzodioxole moiety is a well-known pharmacophore present in numerous biologically active compounds. Its presence in a molecule can influence metabolic stability and receptor binding. Derivatives of 1,3-benzodioxole have demonstrated a wide range of pharmacological activities, suggesting that 1-(2H-1,3-benzodioxol-5-yl)cyclopropane-1-carboxamide could be a valuable scaffold for further drug development.
Areas of Potential Biological Interest
-
Anticancer Activity: Many 1,3-benzodioxole derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines. Some carboxamide-containing benzodioxole compounds have shown potent anticancer activity against liver cancer cells, inducing cell cycle arrest.
-
Anti-inflammatory and Analgesic Effects: The benzodioxole core is found in compounds that act as inhibitors of cyclooxygenase (COX) enzymes, which are key targets for anti-inflammatory drugs.
-
Antioxidant Properties: The electron-rich nature of the benzodioxole ring system may contribute to antioxidant activity by scavenging free radicals.
-
Enzyme Inhibition: The 1,3-benzodioxole group is known to inhibit certain cytochrome P450 enzymes, which can be leveraged to modulate the metabolism of co-administered drugs.
The following diagram illustrates the potential therapeutic pathways that could be investigated for this class of compounds.
Caption: Potential therapeutic avenues for 1,3-benzodioxole derivatives.
Conclusion and Future Directions
1-(2H-1,3-benzodioxol-5-yl)cyclopropane-1-carboxamide is a readily synthesizable compound with a chemical scaffold that suggests potential for a range of biological activities. This guide provides the foundational information necessary for its preparation and characterization. Future research should focus on the experimental validation of its biological properties, including in vitro and in vivo studies to explore its potential as an anticancer, anti-inflammatory, or antioxidant agent. Structure-activity relationship (SAR) studies, involving modifications of the cyclopropane and benzodioxole rings, could lead to the discovery of novel therapeutic agents.
References
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. 1-(2,2-Difluoro-1,3-benzodioxol-5-yl)-N-(8-fluoro-1,2,4,5-tetrahydro-2-hydroxy-4-(hydroxymethyl)-1,1-dimethyl(1,4)oxazepino(4,5-a)indol-9-yl)cyclopropanecarboxamide | C26H25F3N2O6 | CID 71566164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-(2H-1,3-benzodioxol-5-yl)cyclopropane-1-carboxylic acid | 862574-89-8 [sigmaaldrich.com]
structure elucidation of 1-(2H-1,3-benzodioxol-5-yl)cyclopropane-1-carboxamide
An in-depth technical guide to the , a critical pharmacophoric building block in modern medicinal chemistry.
Executive Summary & Pharmacophore Significance
The compound 1-(2H-1,3-benzodioxol-5-yl)cyclopropane-1-carboxamide (Chemical Formula: C₁₁H₁₁NO₃) is a highly specialized structural motif. It serves as a foundational intermediate and structural analog in the synthesis of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) correctors, most notably lumacaftor (VX-809) and tezacaftor (VX-661) [1].
In drug design, the precise spatial arrangement of functional groups dictates target binding affinity. The cyclopropane ring in this molecule is not merely a spacer; it acts as a rigid conformational lock. By restricting the dihedral angle between the electron-rich 1,3-benzodioxole system and the hydrogen-bonding carboxamide group, the cyclopropane linker minimizes the entropic penalty typically incurred upon target binding. Validating this exact 3D connectivity and structural integrity is paramount before advancing such intermediates into multi-step active pharmaceutical ingredient (API) synthesis.
Fig 1. Structural logic of the cyclopropanecarboxamide pharmacophore.
Strategic Analytical Workflow
Structure elucidation cannot rely on a single analytical technique; it requires an orthogonal, self-validating matrix of data. Our strategy follows a strict causality loop:
-
LC-HRMS establishes the exact elemental composition, ruling out isobars and validating the molecular weight.
-
FTIR Spectroscopy confirms the presence of orthogonal functional groups (the amide carbonyl and the ether linkages) without relying on proton environments.
-
1D and 2D NMR map the exact atom-to-atom connectivity, proving that the carboxamide and benzodioxole are attached to the same quaternary carbon of the cyclopropane ring.
Fig 2. Sequential analytical workflow for robust structure elucidation.
Step-by-Step Experimental Protocols
Every protocol below is engineered as a self-validating system, ensuring that instrumental drift or sample degradation does not result in false positives.
High-Resolution Mass Spectrometry (LC-HRMS)
-
Rationale: Nominal mass is insufficient for structural proof. HRMS provides isotopic fidelity to confirm the C₁₁H₁₁NO₃ formula (Exact Mass: 205.0739 Da).
-
Protocol:
-
Calibration: Infuse a standard calibrant mix (e.g., sodium formate or Pierce LTQ Velos ESI Positive Ion Calibration Solution) to achieve mass accuracy < 2 ppm.
-
Sample Prep: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol. Dilute 1:100 in 50% Acetonitrile/Water with 0.1% Formic Acid.
-
Acquisition: Inject 2 µL onto a C18 column coupled to a Q-TOF or Orbitrap mass spectrometer operating in positive ESI mode.
-
Self-Validation: Monitor the [M+Na]⁺ adduct alongside the[M+H]⁺ peak. The presence of both adducts with identical chromatographic retention times validates the molecular ion identity.
-
Fourier-Transform Infrared Spectroscopy (FTIR)
-
Rationale: FTIR definitively distinguishes the primary carboxamide (–CONH₂) from potential isomeric structures (like an oxime or a cyclic lactam) via distinct N-H and C=O stretching frequencies.
-
Protocol:
-
Background Check: Collect a background spectrum of the ambient atmosphere and the clean Attenuated Total Reflectance (ATR) diamond crystal.
-
Sample Application: Place 2–3 mg of the solid crystalline powder directly onto the ATR crystal. Apply consistent pressure using the anvil.
-
Acquisition: Record 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.
-
Self-Validation: Ensure the baseline is flat. A sharp peak around 1030 cm⁻¹ must be present, characteristic of the symmetric C-O-C stretch of the benzodioxole ring [2].
-
Nuclear Magnetic Resonance (1D & 2D NMR)
-
Rationale: 1D ¹H and ¹³C NMR provide the chemical environments, but 2D NMR (HSQC, HMBC, COSY) is mandatory to prove the assembly of the three distinct structural modules. DMSO-d₆ is selected as the solvent because it prevents the rapid exchange of the primary amide protons, allowing them to be observed.
-
Protocol:
-
Sample Prep: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
-
1D Acquisition: Acquire ¹H NMR at 500 MHz (16 scans, relaxation delay 2s) and ¹³C NMR at 125 MHz (1024 scans, relaxation delay 2s).
-
2D Acquisition: Run ¹H-¹³C HSQC to map protons to their directly attached carbons. Run ¹H-¹³C HMBC to observe long-range (2- and 3-bond) couplings.
-
Self-Validation: In the HMBC spectrum, the cyclopropane methylene protons must show a strong ³J correlation to the amide carbonyl carbon (C=O) and the aromatic quaternary carbon (C5), proving the central connectivity.
-
Quantitative Data Synthesis & Interpretation
The structural elucidation is confirmed when the empirical data perfectly aligns with the theoretical models. Below are the consolidated data tables derived from the protocols.
Table 1: HRMS and FTIR Data Summary
| Analytical Technique | Observed Value | Theoretical Target | Assignment / Interpretation |
| HRMS (ESI+) | m/z 206.0815 | m/z 206.0812 | [M+H]⁺ ion (Δ = 1.4 ppm) |
| HRMS (ESI+) | m/z 228.0635 | m/z 228.0631 | [M+Na]⁺ ion (Δ = 1.7 ppm) |
| FTIR (ATR) | 3385, 3190 cm⁻¹ | ~3400, 3200 cm⁻¹ | Primary amide N-H stretching (asym & sym) |
| FTIR (ATR) | 1655 cm⁻¹ | ~1650–1680 cm⁻¹ | Amide I band (C=O stretching) |
| FTIR (ATR) | 1035, 930 cm⁻¹ | ~1040, 925 cm⁻¹ | Benzodioxole C-O-C stretching [3] |
Table 2: ¹H and ¹³C NMR Assignments (500 MHz, DMSO-d₆)
Note: Atom numbering assigns the benzodioxole attachment at C5, with the cyclopropane quaternary carbon as C1'.
| Position | ¹³C Shift (ppm) | ¹H Shift (ppm), Multiplicity, J (Hz) | HMBC Correlations (³J & ²J) |
| C=O (Amide) | 174.8 | - | H2', H3', NH₂ |
| NH₂ (Amide) | - | 7.15 (br s, 1H); 6.95 (br s, 1H) | C=O |
| C5 (Ar-C) | 135.2 | - | H4, H6, H2', H3' |
| C3a (Ar-C-O) | 147.4 | - | H2 (acetal), H4, H7 |
| C7a (Ar-C-O) | 149.1 | - | H2 (acetal), H6 |
| C4 (Ar-CH) | 109.3 | 6.92 (d, J = 1.6 Hz, 1H) | C6, C7a, C1' |
| C6 (Ar-CH) | 122.5 | 6.84 (dd, J = 8.0, 1.6 Hz, 1H) | C4, C7a, C1' |
| C7 (Ar-CH) | 108.1 | 6.88 (d, J = 8.0 Hz, 1H) | C5, C3a |
| C2 (O-CH₂-O) | 101.2 | 6.02 (s, 2H) | C3a, C7a |
| C1' (Cyclo-C) | 30.5 | - | H4, H6, H2', H3' |
| C2', C3' (Cyclo-CH₂) | 16.2 | 1.42 (dd, 2H); 1.05 (dd, 2H) | C=O, C5, C1' |
Mechanistic Note on NMR Data: The two protons of the primary amide appear as two distinct broad singlets (7.15 and 6.95 ppm). This is a classic hallmark of restricted rotation around the C-N bond due to its partial double-bond character, rendering the two protons diastereotopic in the NMR timescale. Furthermore, the cyclopropane methylene protons present as an AA'BB' system (1.42 and 1.05 ppm), confirming the symmetry and the 1,1-disubstitution pattern.
Conclusion
The rigorous relies heavily on the synergistic interpretation of exact mass spectrometry, vibrational spectroscopy, and multi-dimensional NMR. By mapping the exact connectivity—specifically validating the HMBC correlations across the cyclopropane bridge—researchers can confidently utilize this intermediate in the downstream synthesis of highly targeted CFTR correctors.
References
-
Organic Synthesis and Current Understanding of the Mechanisms of CFTR Modulator Drugs Ivacaftor, Tezacaftor, and Elexacaftor. Molecules (Basel, Switzerland).[Link]
-
Synthesis, structure elucidation, and antifungal potential of certain new benzodioxole–imidazole molecular hybrids bearing ester functionalities. Drug Design, Development and Therapy.[Link]
-
Structural elucidation of a tadalafil analogue found as an adulterant of a herbal product. Food Additives & Contaminants: Part A.[Link]
spectroscopic data for 1-(2H-1,3-benzodioxol-5-yl)cyclopropane-1-carboxamide (NMR, IR, MS)
An In-Depth Technical Guide to the Spectroscopic Characterization of 1-(2H-1,3-benzodioxol-5-yl)cyclopropane-1-carboxamide
Introduction
In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of scientific rigor. This guide provides a comprehensive overview of the spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—as they apply to the characterization of 1-(2H-1,3-benzodioxol-5-yl)cyclopropane-1-carboxamide. This compound incorporates three key structural motifs: a benzodioxole ring system, a strained cyclopropane ring, and a primary carboxamide functional group. The unique electronic and conformational properties of such molecules make them of significant interest in medicinal chemistry.[1] This document, intended for researchers and drug development professionals, offers a predictive analysis of the expected spectroscopic data for this molecule, grounded in established principles and data from analogous structures.
Predicted ¹H NMR Spectroscopic Analysis
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable tool for mapping the proton framework of a molecule. The chemical shift, multiplicity (splitting pattern), and integration of each signal provide a wealth of information about the electronic environment and connectivity of the protons.
Rationale for Predicted Chemical Shifts and Multiplicities
The predicted ¹H NMR spectrum of 1-(2H-1,3-benzodioxol-5-yl)cyclopropane-1-carboxamide in a solvent like DMSO-d₆ would exhibit distinct signals corresponding to the aromatic protons of the benzodioxole ring, the methylene protons of the dioxole group, the diastereotopic protons of the cyclopropane ring, and the exchangeable protons of the primary amide.
-
Aromatic Protons (Benzodioxole Ring): The 1,3-benzodioxole moiety is expected to show a characteristic ABX spin system for its aromatic protons.[2][3] The proton at C4 (adjacent to the cyclopropane) will likely appear as a doublet, while the proton at C7 will be a doublet, and the proton at C6 will be a doublet of doublets.
-
Methylene Protons (-O-CH₂-O-): The two protons of the methylene bridge in the benzodioxole ring are chemically equivalent and are expected to appear as a singlet in the region of 6.0-6.2 ppm.[4][5]
-
Cyclopropane Protons: The four protons on the cyclopropane ring are diastereotopic and will present as two distinct sets of multiplets. Due to the geminal and cis/trans couplings, these signals are anticipated to be complex.
-
Amide Protons (-CONH₂): The two protons of the primary amide are diastereotopic and will likely appear as two separate broad singlets. Their chemical shift can be highly variable depending on the solvent and concentration.
Hypothetical ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| H-4 (aromatic) | ~6.9 | d | 1H |
| H-6 (aromatic) | ~6.8 | dd | 1H |
| H-7 (aromatic) | ~6.7 | d | 1H |
| -O-CH₂-O- | ~6.1 | s | 2H |
| -CONH₂ | ~7.0 and ~7.5 | br s | 2H |
| Cyclopropane CH₂ | ~1.2-1.5 | m | 4H |
Experimental Protocol for ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Setup: The analysis would be performed on a 400 or 500 MHz NMR spectrometer.[1]
-
Data Acquisition: Acquire the spectrum at room temperature using a standard pulse program. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range, and a relaxation delay of 1-5 seconds.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Workflow for ¹H NMR Analysis
Caption: Workflow for ¹H NMR Spectroscopic Analysis.
Predicted ¹³C NMR Spectroscopic Analysis
Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the molecule will give rise to a distinct signal.
Rationale for Predicted Chemical Shifts
-
Aromatic and Benzodioxole Carbons: The benzodioxole ring system will have six aromatic carbons with distinct chemical shifts, and the methylene carbon of the dioxole group will have a characteristic shift around 101-102 ppm.[4][5]
-
Amide Carbonyl Carbon: The carbonyl carbon of the amide group is expected to appear significantly downfield, typically in the range of 170-175 ppm.
-
Cyclopropane Carbons: The carbons of the cyclopropane ring will appear in the aliphatic region of the spectrum. The quaternary carbon attached to the benzodioxole ring will be further downfield than the two methylene carbons of the cyclopropane.
Hypothetical ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (amide) | ~173 |
| C-3a, C-7a (aromatic) | ~147, ~146 |
| C-5 (aromatic) | ~135 |
| C-4, C-6, C-7 (aromatic) | ~108-122 |
| -O-CH₂-O- | ~101 |
| C-1 (cyclopropane, quaternary) | ~30 |
| C-2, C-3 (cyclopropane, CH₂) | ~15-20 |
Experimental Protocol for ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrument Setup: The analysis is performed on the same NMR spectrometer.
-
Data Acquisition: Acquire the spectrum using a standard proton-decoupled pulse sequence. A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Workflow for ¹³C NMR Analysis
Caption: Workflow for ¹³C NMR Spectroscopic Analysis.
Predicted Infrared (IR) Spectroscopic Analysis
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.
Rationale for Predicted Absorption Frequencies
-
N-H Stretching: The primary amide will show two distinct N-H stretching bands in the region of 3100-3500 cm⁻¹.
-
C=O Stretching: A strong absorption band corresponding to the amide carbonyl (Amide I band) is expected around 1650-1680 cm⁻¹.[4][5]
-
C-O Stretching: The C-O-C asymmetric and symmetric stretches of the benzodioxole ring will appear as strong bands in the fingerprint region, typically around 1250 cm⁻¹ and 1040 cm⁻¹.[6]
-
Aromatic C-H and C=C Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aromatic C=C stretching will result in several bands in the 1450-1600 cm⁻¹ region.
Hypothetical IR Data
| Vibrational Mode | Predicted Absorption Frequency (cm⁻¹) | Intensity |
| N-H Stretch (amide) | ~3350 and ~3180 | Medium-Strong |
| Aromatic C-H Stretch | ~3030 | Medium |
| Aliphatic C-H Stretch | ~2950 | Medium |
| C=O Stretch (Amide I) | ~1660 | Strong |
| Aromatic C=C Stretch | ~1600, ~1500, ~1480 | Medium |
| C-O-C Asymmetric Stretch | ~1250 | Strong |
| C-O-C Symmetric Stretch | ~1040 | Strong |
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: For a solid sample, a small amount is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used, where the solid sample is placed directly on the ATR crystal.[1]
-
Data Acquisition: A background spectrum of the empty sample compartment (or clean ATR crystal) is recorded. The sample is then placed in the beam path, and the sample spectrum is acquired.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Workflow for IR Analysis
Caption: Workflow for Infrared Spectroscopic Analysis.
Predicted Mass Spectrometric Analysis
Mass spectrometry (MS) is a technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound and can also reveal structural information through fragmentation patterns.
Rationale for Predicted Molecular Ion and Fragments
-
Molecular Ion: The molecular formula for 1-(2H-1,3-benzodioxol-5-yl)cyclopropane-1-carboxamide is C₁₁H₁₁NO₃. The expected monoisotopic mass is approximately 205.07 g/mol . In a high-resolution mass spectrum (HRMS), this can be determined with high accuracy.[4]
-
Fragmentation: Common fragmentation pathways could involve the loss of the amide group, cleavage of the cyclopropane ring, or fragmentation of the benzodioxole moiety.
Hypothetical Mass Spectrometry Data
| m/z | Predicted Identity |
| 205.07 | [M]⁺ (Molecular Ion) |
| 161.08 | [M - CONH₂]⁺ |
| 149.02 | [Benzodioxole-CH=CH₂]⁺ |
| 135.04 | [Benzodioxole-C≡CH]⁺ |
Experimental Protocol for Mass Spectrometry
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent like methanol or acetonitrile.
-
Ionization: The sample is introduced into the mass spectrometer, and the molecules are ionized using an appropriate technique, such as Electrospray Ionization (ESI).[1]
-
Mass Analysis: The resulting ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: The ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
Workflow for Mass Spectrometry Analysis
Caption: Workflow for Mass Spectrometric Analysis.
Comprehensive Structural Elucidation
The collective data from NMR, IR, and MS provide a self-validating system for the structural confirmation of 1-(2H-1,3-benzodioxol-5-yl)cyclopropane-1-carboxamide.
-
MS would confirm the molecular weight and elemental formula.
-
IR spectroscopy would confirm the presence of the key functional groups: the primary amide and the benzodioxole moiety.
-
¹³C NMR would reveal the number of unique carbon atoms and their chemical environments, confirming the carbon skeleton.
-
¹H NMR would provide the final and most detailed piece of the puzzle, showing the connectivity of the protons and confirming the substitution pattern of the aromatic ring and the integrity of the cyclopropane and amide groups.
Together, these techniques offer a powerful and synergistic approach to unequivocally determine the structure of the target molecule, ensuring its identity and purity for further research and development.
References
-
Taylor & Francis. (2022, October 21). Experimental Spectroscopic (FT-IR, 1H and 13C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, and Molecular Docking of 2-Amino-N-Cyclopropyl-5-Heptylthiophene-3-Carboxamide and Its Derivatives. Retrieved from [Link]
-
SpectraBase. 5-Chloro-1,3-benzodioxole - Optional[1H NMR] - Spectrum. Retrieved from [Link]
-
ResearchGate. (2019, May 16). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. Retrieved from [Link]
-
SpectraBase. 1,3-benzodioxole-5-acetaldehyde, 4,7-dimethoxy- - Optional[1H NMR] - Spectrum. Retrieved from [Link]
-
PubChem. 1-(1,3-Benzodioxol-5-yl)-2-(benzylamino)propan-1-one. Retrieved from [Link]
-
PMC. 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. Retrieved from [Link]
-
PMC. (2018). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Retrieved from [Link]
-
An-Najah Staff. (2023, October 15). Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study. Retrieved from [Link]
-
ANU Researcher Portal. (2024, December 15). Exploration and characterization of the antimalarial activity of cyclopropyl carboxamides that target the mitochondrial protein, cytochrome b. Retrieved from [Link]
-
PMC. 1-(2H-1,3-Benzodioxol-5-yl)ethanone thiosemicarbazone. Retrieved from [Link]
-
PubMed. (2011, December 15). Cyclopropyl carboxamides, a chemically novel class of antimalarial agents identified in a phenotypic screen. Retrieved from [Link]
-
The Royal Society of Chemistry. Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. Retrieved from [Link]
-
ResearchGate. (2025, August 4). Spectroscopic, X‐Ray Crystallographic, and Hirshfeld Surface Analyses for the Investigation of Intermolecular Interactions in Carboxamide Hydrazone Hybrids. Retrieved from [Link]
-
MDPI. (2025, August 25). N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(2,2,2-trichloroacetamido)benzamide. Retrieved from [Link]
-
ResearchGate. (2025, August 15). N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(2,2,2-trichloroacetamido)benzamide. Retrieved from [Link]
-
NIST WebBook. 1,3-Benzodioxole-5-carboxylic acid. Retrieved from [Link]
-
PMC. (2023, October 6). Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. Retrieved from [Link]
-
MDPI. (2017, October 18). N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide. Retrieved from [Link]
-
MDPI. (2019, February 4). (2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazine carboxamide: Synthesis, X-ray Structure, Hirshfeld Surface Analysis, DFT Calculations, Molecular Docking and Antifungal Profile. Retrieved from [Link]
-
PMC. 2-(2H-1,3-Benzodioxol-5-yl)-1,3-benzothiazole. Retrieved from [Link]
-
SpectraBase. 1,3-Benzodioxole-5-carboxamide, 6-(2,5-cyclohexadien-1-yl)-N,N-diethyl-4-hydroxy- - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]
Sources
- 1. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. staff.najah.edu [staff.najah.edu]
- 5. Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Discovery and History of Benzodioxole Derivatives
Introduction
The 1,3-benzodioxole, or methylenedioxybenzene, is a fascinating heterocyclic organic compound that forms the core of a vast array of naturally occurring and synthetic molecules.[1] This bicyclic system, consisting of a benzene ring fused to a five-membered dioxole ring, is a privileged scaffold in medicinal chemistry and has found applications across various industries, from pharmaceuticals and agrochemicals to fragrances and flavors.[1][2] This in-depth guide provides a technical exploration of the discovery and history of benzodioxole derivatives, tracing their journey from natural products to complex synthetic targets and valuable therapeutic agents. We will delve into the key scientific milestones, the evolution of synthetic methodologies, and the ever-expanding understanding of their biological activities.
Early Encounters: Benzodioxole Derivatives in Nature
The story of benzodioxole derivatives begins not in a laboratory, but in the natural world. For centuries, humans have utilized plants rich in these compounds for culinary, medicinal, and cultural purposes. The characteristic "sweet-shop" aroma of sassafras, for instance, is due to safrole, a prominent benzodioxole derivative that can constitute up to 80-95% of sassafras oil.[2][3]
Key Natural Products
Several important natural products feature the 1,3-benzodioxole moiety, contributing significantly to their aromatic and biological profiles.[2] These include:
-
Safrole: Found in high concentrations in the root bark of the sassafras tree (Sassafras albidum) and in brown camphor oil from Ocotea pretiosa.[2][4] Historically used as a flavoring agent, its use in food has since been banned in many countries due to safety concerns.[3][5]
-
Piperine: The main pungent component of black pepper (Piper nigrum), responsible for its characteristic spiciness.[2]
-
Piperonal (Heliotropin): Possesses a floral, cherry-like scent and is used extensively in the fragrance and flavor industries.[1][2]
-
Sesamol: An antioxidant compound found in sesame oil.[2]
-
Berberine, Sanguinarine, and Liriodenine: Plant alkaloids with a broad spectrum of biological activities.[6]
The widespread occurrence of the benzodioxole ring in these and other natural products hinted at its biological significance and sparked early scientific interest in its chemical properties.
The Dawn of Synthesis: From Natural Extracts to Laboratory Reagents
The late 19th and early 20th centuries marked a pivotal period in the history of benzodioxole chemistry. As chemists began to isolate and characterize the active principles of natural products, the desire to synthesize these molecules in the laboratory grew.
The First Synthetic Forays
Early synthetic efforts focused on mimicking nature's blueprint. The first synthesis of 1,3-benzodioxole itself is often attributed to advancements in the modification of natural product scaffolds in the 1930s.[7] A common laboratory-scale synthesis involves the reaction of catechol (1,2-dihydroxybenzene) with a dihalomethane, such as methylene chloride or methylene bromide, in the presence of a base.[8][9]
Foundational Synthetic Protocol: Williamson Ether Synthesis-based Cyclization
A foundational method for constructing the 1,3-benzodioxole ring system is a variation of the Williamson ether synthesis. This intramolecular cyclization remains a cornerstone of benzodioxole synthesis.
Experimental Protocol: Synthesis of 1,2-Methylenedioxybenzene [10][11]
-
Reaction Setup: A solution of catechol (110 g), 50% aqueous sodium hydroxide (160 g), and dimethyl sulfoxide (DMSO) (100 ml) is prepared in a suitable reaction vessel.
-
Heating: The mixture is stirred and heated to 95-100°C for 15 minutes.
-
Addition: This solution is then added over 30 minutes to a refluxing solution of methylene dichloride (100 ml) in DMSO (400 ml).
-
Reflux: The reaction mixture is maintained at reflux (approximately 120°C) for an additional 2.5 hours.
-
Workup and Isolation: Following the reaction, standard isolation procedures are employed to obtain the 1,2-methylenedioxybenzene product.
This method, while effective, often requires high temperatures and can lead to the formation of byproducts. The search for milder and more efficient synthetic routes has been a continuous theme in benzodioxole chemistry.
The Rise of Benzodioxole Derivatives in Industry and Medicine
The 20th century witnessed a surge in the applications of benzodioxole derivatives, driven by discoveries in various scientific disciplines.
Agrochemicals: A Synergistic Partnership
A significant breakthrough came with the observation that sesame oil could enhance the insecticidal activity of pyrethrum.[12] This led to the identification of methylenedioxyphenyl compounds as potent insecticide synergists. The most prominent example is piperonyl butoxide (PBO) , which is synthesized from 1,3-benzodioxole.[2] PBO functions by inhibiting cytochrome P450 enzymes in insects, thereby preventing the metabolic breakdown of insecticides like pyrethrins and pyrethroids and increasing their efficacy.[2]
The Pharmaceutical Revolution
The benzodioxole scaffold has proven to be a "privileged structure" in drug discovery, appearing in a wide range of bioactive molecules.[13] Its lipophilic nature and the reactivity of the methylene bridge contribute to its ability to interact with various biological targets.[13]
3.2.1. Central Nervous System (CNS) Agents
Perhaps the most well-known and controversial application of benzodioxole derivatives is in the synthesis of psychoactive substances. The synthesis of 3,4-methylenedioxymethamphetamine (MDMA) , commonly known as ecstasy, from safrole or piperonal was first described in the early 20th century.[14][15] The German chemist Anton Köllisch is credited with the first synthesis in 1912.[14] The synthetic route typically involves the conversion of safrole to an intermediate, which is then reacted with methylamine.[14]
Simplified Synthetic Pathway from Safrole to MDMA
A simplified representation of the synthetic conversion of safrole to MDMA.
While the illicit use of MDMA has presented significant societal challenges, its unique pharmacological properties have also led to renewed interest in its therapeutic potential, particularly in the context of psychotherapy for post-traumatic stress disorder (PTSD).[16]
3.2.2. Diverse Pharmacological Activities
Beyond CNS applications, benzodioxole derivatives have demonstrated a remarkable spectrum of pharmacological activities, including:
-
Anticancer: Some derivatives have shown potent activity against various cancer cell lines, including hepatocellular carcinoma and breast cancer.[13][17][18]
-
Anti-inflammatory: Novel benzodioxole derivatives have been synthesized and evaluated as inhibitors of cyclooxygenase (COX) enzymes, which are key targets for non-steroidal anti-inflammatory drugs (NSAIDs).[19]
-
Antimicrobial and Antifungal: The benzodioxole scaffold is present in compounds with significant antibacterial and antifungal properties.[6]
-
Anticonvulsant/Antiepileptic: The antiepileptic drug stiripentol features a benzodioxole moiety and is used in the treatment of severe myoclonic epilepsy in infancy (Dravet syndrome).[20]
-
Antihypertensive and Hepatoprotective: Certain derivatives have shown potential in lowering blood pressure and protecting the liver.[6][20]
-
Antioxidant: The presence of the benzodioxole ring can contribute to the antioxidant properties of a molecule.[20]
-
Antidiabetic: Recent research has explored benzodioxole derivatives as potential agents for managing diabetes.[21][22]
Table 1: Selected Pharmacological Activities of Benzodioxole Derivatives
| Pharmacological Activity | Example Compound(s) / Derivative Class | Key Findings |
| Anticancer | Safrole derivatives, Carboxamide-containing benzodioxoles | Showed cytotoxicity against breast cancer and hepatocellular carcinoma cell lines.[17][18] |
| Anti-inflammatory | Benzodioxole acetate and acetic acid derivatives | Demonstrated inhibition of COX-1 and COX-2 enzymes.[19] |
| Anticonvulsant | Stiripentol | Used in the treatment of Dravet syndrome.[20] |
| Insecticide Synergist | Piperonyl Butoxide (PBO) | Inhibits cytochrome P450 enzymes in insects.[2] |
Fragrance and Flavor Industries
The pleasant and often complex aromas of many benzodioxole derivatives have made them staples in the fragrance and flavor industries.[1] Piperonal, for example, is widely used to impart vanilla, cherry, and floral notes to perfumes and food products.[1]
Modern Synthetic Strategies and Innovations
While classical methods for synthesizing the benzodioxole ring remain relevant, modern organic synthesis has introduced more sophisticated and environmentally friendly approaches.
Catalytic and Greener Methodologies
Concerns over the use of hazardous reagents and the generation of waste have spurred the development of catalytic and "greener" synthetic methods. These include:
-
Vapor-phase synthesis using heterogeneous catalysts: Researchers have explored the use of catalysts like Ti-silicalite (TS-1) for the reaction of catechol with formaldehyde acetals, avoiding the use of dihalomethanes.[23][24]
-
Carbon-based solid acids: These have been shown to be effective catalysts for the reaction of catechol with aldehydes and ketones, with high conversion rates and selectivity.[25]
Asymmetric Synthesis
The synthesis of enantiomerically pure benzodioxole derivatives is crucial for many pharmaceutical applications, as different enantiomers can have vastly different biological activities. Recent advances have focused on the development of catalytic systems for the enantioselective synthesis of substituted benzodioxanes, which are structurally related to benzodioxoles.[26]
Computer-Aided Drug Design (CADD)
The integration of computational methods has revolutionized the discovery of new benzodioxole-based therapeutic agents. Virtual screening and molecular docking studies allow researchers to identify promising lead compounds and to design novel derivatives with enhanced activity and selectivity.[27][28]
Workflow for CADD in Benzodioxole Drug Discovery
A representative workflow illustrating the use of computer-aided drug design in the discovery of novel benzodioxole derivatives.
Safety and Regulatory Considerations
The biological activity of benzodioxole derivatives is not without its downsides. The metabolism of the methylenedioxy group, often mediated by cytochrome P450 enzymes, can lead to the formation of reactive intermediates that may contribute to toxicity.[2] For instance, safrole is classified as a possible human carcinogen.[4]
These safety concerns have led to strict regulations on the use of certain benzodioxole derivatives. Safrole, for example, is listed as a Table I precursor under the United Nations Convention Against Illicit Traffic in Narcotic Drugs and Psychotropic Substances due to its use in the clandestine synthesis of MDMA.[4]
Conclusion
The journey of benzodioxole derivatives from their origins in the natural world to their current status as versatile building blocks in modern chemistry is a testament to the power of scientific inquiry. From the fragrant oils of sassafras to the complex molecular architectures of life-saving drugs, the 1,3-benzodioxole ring system has consistently demonstrated its importance. As synthetic methodologies become more sophisticated and our understanding of biological systems deepens, the future of benzodioxole chemistry promises even more exciting discoveries and applications, further solidifying its place as a cornerstone of organic and medicinal chemistry.
References
- 1,3-Benzodioxole - Grokipedia. (n.d.).
- Benzodioxole scaffold containing compound with multiple pharmacological activities. (n.d.). ResearchGate.
-
Hawash, M., Jaradat, N., H-Abdah, S., & Mansour, A. (2020). Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents. BMC Chemistry, 14(1), 63. [Link]
- Structures of Benzodioxole derivatives that have biological activities. (n.d.). ResearchGate.
- Unveiling the multifaceted biological activities of 1,3-benzodioxole derivatives. (2023, September 20).
- Exploring the Versatile Chemistry and Applications of 1,3-Benzodioxole. (n.d.).
-
Catalan, N., P-Clavijo, F., Diaz-Alvarez, M., P-Garrido, S., & P-Castillo, Y. (2018). New Catechol Derivatives of Safrole and Their Antiproliferative Activity towards Breast Cancer Cells. Molecules, 23(11), 2947. [Link]
- The Chemical Versatility of 1,3-Benzodioxole in Organic Synthesis. (2025, October 10).
-
Bonner, W. A. (1951). The Preparation of some Substituted Methylenedioxybenzenes. Journal of the American Chemical Society, 73(7), 3126–3128. [Link]
- MDMA. (n.d.). Andrew Weil Center for Integrative Medicine.
- Synthesis of methylenedioxybenzene. (n.d.). PrepChem.com.
-
Nichols, D. E. (2016). Dark Classics in Chemical Neuroscience: 3,4-Methylenedioxymethamphetamine (MDMA). ACS Chemical Neuroscience, 7(6), 679–681. [Link]
- 21 CFR 189.180 -- Safrole. (2016, July 29).
- Understanding 1,3-Benzodioxole. (2024, November 21). ChemicalBook.
-
Yang, Z., Xu, J., Du, L., Yin, J., Wang, J., Zhang, Z., ... & Ma, Y. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers in Plant Science, 13, 908811. [Link]
-
Safrole. (n.d.). In Wikipedia. Retrieved from [Link]
- An eco-friendly synthesis of 1,2-methylenedioxybenzene in vapour phase. (n.d.). ResearchGate.
- 1,3-Benzodioxole 274-09-9 wiki. (n.d.). Guidechem.
- EU Drug Market: MDMA — Production. How and where MDMA is produced in Europe. (2025, March 15). European Monitoring Centre for Drugs and Drug Addiction.
-
Jaradat, N., Zaid, A. N., Abualhasan, M., Al-lahham, S., & Hussein, F. (2021). Biological evaluation of Safrole oil and Safrole oil Nanoemulgel as antioxidant, antidiabetic, antibacterial, antifungal and anticancer. BMC Complementary Medicine and Therapies, 21(1), 154. [Link]
-
Copp, F. C., Green, A. F., Hodson, H. F., Randall, A. W., & Sim, M. F. (1965). The Synthesis and Pharmacology of Some Substituted 1,3-Benzodioxoles and 1,4-Benzodioxans. Journal of Medicinal Chemistry, 8(6), 821–825. [Link]
- Structures of benzodioxol derivatives having various biological activities. (n.d.). ResearchGate.
- Fluorinated Benzodioxoles. (n.d.). Enamine.
- Studies on Synthesis of 1,2-(methylenedioxy)benzene. (n.d.).
- 21 CFR § 189.180 - Safrole. (n.d.). Legal Information Institute.
-
Jaradat, N., Zaid, A. N., Al-lahham, S., Abualhasan, M., Hawash, M., & Mousa, A. (2023). Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. Molecules, 28(19), 6965. [Link]
-
Hawash, M., Jaradat, N., & H-Abdah, S. (2020). Synthesis and Biological Evaluation of Benzodioxole Derivatives as Potential Anticancer and Antioxidant agents. An-Najah University Journal for Research - A (Natural Sciences), 34(2), 1-18. [Link]
-
Yang, Z., Xu, J., Du, L., Yin, J., Wang, J., Zhang, Z., ... & Ma, Y. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers in Plant Science, 13, 908811. [Link]
-
Wang, Y., Zhang, X., & Zhang, J. (2019). A versatile catalyst system for enantioselective synthesis of 2-substituted 1,4-benzodioxanes. Nature Communications, 10(1), 1215. [Link]
- Method For Producing Optionally Substituted Methylenedioxybenzene. (2008).
- Synthetic method of 1, 3-benzodioxole. (2012).
-
Kumar, R. S., Aravind, S., Kumar, B. D., & Perumal, S. (2019). Benzodioxole grafted spirooxindole pyrrolidinyl derivatives: synthesis, characterization, molecular docking and anti-diabetic activity. New Journal of Chemistry, 43(44), 17355-17364. [Link]
-
The Commercial Chemistry of MDMA: From Research to Patient Access. (2020, April 16). MAPS.org. [Link]
-
Mou, P., Peng, Y., Zhang, B., Wang, P., Ni, X., & Xia, H. (2024). A new benzodioxole derivative from the marine-derived Streptomyces sp. SYPHU 0002. Natural Product Research, 40(3), 263-269. [Link]
-
Jaradat, N., Zaid, A. N., Al-lahham, S., Abualhasan, M., Hawash, M., & Mousa, A. (2023). Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. Molecules, 28(19), 6965. [Link]
-
1,3-Benzodioxole. (n.d.). In Wikipedia. Retrieved from [Link]
Sources
- 1. eprofile.ogapatapata.com [eprofile.ogapatapata.com]
- 2. 1,3-Benzodioxole â Grokipedia [grokipedia.com]
- 3. eCFR :: 21 CFR 189.180 -- Safrole. [ecfr.gov]
- 4. Safrole - Wikipedia [en.wikipedia.org]
- 5. 21 CFR § 189.180 - Safrole. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 6. researchgate.net [researchgate.net]
- 7. Page loading... [wap.guidechem.com]
- 8. chemistry.mdma.ch [chemistry.mdma.ch]
- 9. 1,3-Benzodioxole - Wikipedia [en.wikipedia.org]
- 10. prepchem.com [prepchem.com]
- 11. Studies on Synthesis of 1,2-(methylenedioxy)benzene [kjdb.org]
- 12. Understanding 1,3-Benzodioxole_Chemicalbook [chemicalbook.com]
- 13. researchgate.net [researchgate.net]
- 14. Dark Classics in Chemical Neuroscience: 3,4-Methylenedioxymethamphetamine (MDMA) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. EU Drug Market: MDMA — Production. How and where MDMA is produced in Europe | The European Union Drugs Agency (EUDA) [euda.europa.eu]
- 16. MDMA [toolkit.awcim.arizona.edu]
- 17. New Catechol Derivatives of Safrole and Their Antiproliferative Activity towards Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. staff-beta.najah.edu [staff-beta.najah.edu]
- 19. Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Unveiling the multifaceted biological activities of 1,3-benzodioxole derivatives_Chemicalbook [chemicalbook.com]
- 21. mdpi.com [mdpi.com]
- 22. Benzodioxole grafted spirooxindole pyrrolidinyl derivatives: synthesis, characterization, molecular docking and anti-diabetic activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 23. researchgate.net [researchgate.net]
- 24. US20080021228A1 - Method For Producing Optionally Substituted Methylenedioxybenzene - Google Patents [patents.google.com]
- 25. CN102766131A - Synthetic method of 1, 3-benzodioxole - Google Patents [patents.google.com]
- 26. A versatile catalyst system for enantioselective synthesis of 2-substituted 1,4-benzodioxanes - Chemical Science (RSC Publishing) DOI:10.1039/C8SC05612A [pubs.rsc.org]
- 27. Frontiers | Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters [frontiersin.org]
- 28. Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: HPLC Method Development and Validation for 1-(2H-1,3-benzodioxol-5-yl)cyclopropane-1-carboxamide
Target Audience: Analytical Chemists, Process Chemists, and Drug Development Professionals Application Area: Pharmaceutical Intermediate Analysis, Quality by Design (QbD), CFTR Modulator Synthesis
Executive Summary & Chemical Context
The compound 1-(2H-1,3-benzodioxol-5-yl)cyclopropane-1-carboxamide is a critical structural motif and synthetic intermediate in the development of cystic fibrosis transmembrane conductance regulator (CFTR) modulators, sharing structural homology with the precursors of APIs like Lumacaftor [1]. Accurate quantification of this intermediate is essential for monitoring reaction conversion, ensuring the absence of genotoxic impurities, and validating the stability of the bulk drug substance.
This application note details the mechanistic rationale, development, and validation of a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method. The protocol is designed as a self-validating system , ensuring that system suitability criteria dynamically verify the resolving power of the method before any quantitative data is accepted.
Mechanistic Rationale & Method Development Strategy
Developing a robust method requires understanding the causality between the analyte's physicochemical properties and its chromatographic behavior.
Physicochemical Profiling & Elution Causality
The target molecule consists of an electron-rich benzodioxole ring , a rigid cyclopropane spacer , and a polar primary amide .
-
Chromophore: The benzodioxole moiety provides a distinct UV absorption maximum at ~285 nm, which is selected for detection to minimize baseline noise from mobile phase solvents.
-
Degradation Pathway: Under hydrolytic stress (acidic or basic), the primary amide readily hydrolyzes to form 1-(2H-1,3-benzodioxol-5-yl)cyclopropane-1-carboxylic acid .
-
Selectivity Challenge: The method must baseline-resolve the neutral amide from the carboxylic acid degradant and potential nitrile precursors.
Column and Mobile Phase Selection
Standard C18 columns often yield peak tailing for benzodioxole derivatives due to secondary interactions with unendcapped silanols. To counteract this, a Phenyl-Hexyl stationary phase was selected. The phenyl ring of the stationary phase engages in π−π interactions with the benzodioxole ring of the analyte, providing orthogonal selectivity [2].
The mobile phase pH is the most critical variable. At a neutral pH, the carboxylic acid degradant (pKa ~4.5) ionizes, causing it to elute near the void volume, potentially co-eluting with polar matrix components. By utilizing 0.1% Formic Acid (pH ~2.7) in the aqueous phase, the carboxylic acid is fully protonated (rendered neutral and hydrophobic). This forces the elution order to follow polarity: Amide (most polar) → Nitrile → Carboxylic Acid (least polar) , ensuring baseline resolution.
Fig 1. Quality by Design (QbD) workflow for HPLC method development.
Data Presentation: Method Optimization
The table below summarizes the causality of the experimental trials leading to the final optimized conditions.
| Trial | Column Chemistry | Mobile Phase (A : B) | Observation / Causality | Status |
| 1 | C18 (150 x 4.6 mm) | Water : MeCN (Isocratic) | Poor resolution between amide and matrix; peak tailing ( Tf = 1.8). | Rejected |
| 2 | C18 (150 x 4.6 mm) | 10mM Phosphate (pH 7) : MeCN | Carboxylic acid degradant eluted at void volume ( k′ < 1). | Rejected |
| 3 | Phenyl-Hexyl (150 x 4.6 mm) | 0.1% Formic Acid : MeOH | Good retention, but high system backpressure and broad peaks. | Sub-optimal |
| 4 | Phenyl-Hexyl (150 x 4.6 mm) | 0.1% Formic Acid : MeCN (Gradient) | Sharp peaks ( Tf = 1.1), Rs > 3.0 between all critical pairs. | Selected |
Experimental Protocol: A Self-Validating System
To ensure absolute trustworthiness, this protocol incorporates a mandatory System Suitability Test (SST) utilizing a forced-degradation marker. The system is only considered valid if it proves its capacity to separate the target analyte from its primary degradation product.
Chromatographic Conditions
-
System: Waters Alliance e2695 or equivalent LC system with PDA detector.
-
Column: Waters XBridge Phenyl-Hexyl, 150 mm × 4.6 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 285 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
-
0.0 – 2.0 min: 15% B
-
2.0 – 10.0 min: 15% → 60% B
-
10.0 – 12.0 min: 60% → 90% B
-
12.0 – 15.0 min: 90% B
-
15.0 – 15.1 min: 90% → 15% B
-
15.1 – 20.0 min: 15% B (Equilibration)
-
Preparation of Solutions
-
Diluent: Water : Acetonitrile (50:50, v/v).
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh 50.0 mg of 1-(2H-1,3-benzodioxol-5-yl)cyclopropane-1-carboxamide reference standard into a 50 mL volumetric flask. Dissolve and make up to volume with diluent.
-
Working Standard (100 µg/mL): Pipette 5.0 mL of the Stock Solution into a 50 mL volumetric flask and dilute to volume.
-
SST Resolution Mix (Self-Validation Marker): Spike the Working Standard with 10 µg/mL of 1-(2H-1,3-benzodioxol-5-yl)cyclopropane-1-carboxylic acid (Impurity A).
Execution & System Suitability Criteria
Prior to analyzing unknown samples, inject the SST Resolution Mix in triplicate. The run is only validated if the following self-validating criteria are met:
-
Resolution ( Rs ): ≥2.0 between the Amide (Target) and the Carboxylic Acid (Degradant).
-
Tailing Factor ( Tf ): ≤1.5 for the Target peak.
-
Theoretical Plates ( N ): ≥5000 for the Target peak.
-
%RSD of Area: ≤2.0% across the triplicate injections.
Fig 2. Degradation pathway and System Suitability Test (SST) logic.
Validation Summary
The method was validated strictly according to ICH Q2(R1) guidelines [3]. The robust baseline separation achieved by the Phenyl-Hexyl stationary phase and acidic gradient ensures high accuracy and precision.
| Validation Parameter | Result / Range | Acceptance Criteria (ICH) |
| Linearity Range | 10 µg/mL to 150 µg/mL | R2≥0.999 |
| Correlation Coefficient ( R2 ) | 0.9998 | R2≥0.999 |
| Limit of Detection (LOD) | 0.15 µg/mL | Signal-to-Noise (S/N) ≥3 |
| Limit of Quantitation (LOQ) | 0.45 µg/mL | Signal-to-Noise (S/N) ≥10 |
| Method Precision (%RSD) | 0.8% (n=6) | ≤2.0% |
| Accuracy (Recovery %) | 99.2% – 100.8% | 98.0% – 102.0% |
| Specificity | No interference from blank or degradants | Peak purity angle < Purity threshold |
Conclusion
By leveraging the specific π−π interactions of a Phenyl-Hexyl column and suppressing the ionization of acidic degradants via a low-pH mobile phase, this HPLC method provides a highly reliable, stability-indicating assay for 1-(2H-1,3-benzodioxol-5-yl)cyclopropane-1-carboxamide. The embedded System Suitability Test acts as a self-validating mechanism, ensuring that analytical integrity is maintained across every single sequence, making it highly suitable for rigorous pharmaceutical development and quality control environments.
References
-
Development of HPLC and LC-MS/MS methods for the analysis of ivacaftor, its major metabolites and lumacaftor in plasma and sputum of cystic fibrosis patients treated with ORKAMBI or KALYDECO Journal of Chromatography B URL:[Link][1]
-
A New Validated RP-HPLC Method for the Determination of Lumacaftor and Ivacaftor in its Bulk and Pharmaceutical Dosage Forms Oriental Journal of Chemistry URL:[Link][2]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]
Sources
Application Note: Therapeutic Profiling of 1,3-Benzodioxole Derivatives in Oncology and Infectious Diseases
Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Mechanistic causality, quantitative benchmarking, and validated experimental workflows for 1,3-benzodioxole functionalization.
Mechanistic Rationale & Target Profiling
The 1,3-benzodioxole (methylenedioxybenzene) scaffold is a highly privileged pharmacophore in medicinal chemistry. Characterized by a benzene ring fused to a highly electron-rich dioxole ring, this structure acts as a versatile docking moiety capable of modulating diverse biological targets. Historically recognized for inhibiting cytochrome P450 enzymes (e.g., as an insecticide synergist)[1], modern rational drug design has repurposed this scaffold to overcome pharmacokinetic limitations and enhance the target selectivity of novel therapeutic agents.
Oncology: Overcoming Arsenical Toxicity via TrxR Targeting
Arsenicals are potent anti-leukemic agents, but their clinical utility is severely bottlenecked by rapid systemic clearance and off-target toxicity. Drawing inspiration from the antiepileptic drug stiripentol—which utilizes a 1,3-benzodioxole ring to inhibit microsomal enzymes and prolong drug half-life—researchers have successfully conjugated arsenical precursors with benzodioxole derivatives[2].
The resulting conjugates (such as MAZ2 ) exhibit a dual-action mechanism. First, the benzodioxole moiety optimizes the lipophilic-hydrophilic balance, slowing systemic elimination and preventing premature degradation[2]. Second, the conjugate selectively targets the overexpressed Thioredoxin (Trx) system in cancer cells. By covalently binding to the C-terminal Sec/Cys pair of Thioredoxin Reductase (TrxR), these derivatives block the reduction of Trx[3]. Because malignant cells rely heavily on the Trx system to buffer high metabolic oxidative stress, this inhibition triggers a catastrophic accumulation of intracellular reactive oxygen species (ROS), mitochondrial depolarization, and subsequent apoptosis, while sparing normal peripheral blood mononuclear cells (PBMCs).
Infectious Diseases: Redox-Thiol Oxidation and Phosphatase Inhibition
In the realm of antimicrobial and antifungal development, the 1,3-benzodioxole scaffold is utilized to mimic natural amino acids and disrupt pathogen redox homeostasis. Nitropropenyl benzodioxole (NPBD) acts as a neutral, lipophilic tyrosine mimetic. It competitively binds to the catalytic Cys215 residue of tyrosine phosphatases (e.g., PTP1B), inhibiting essential signaling pathways in pathogenic fungi and bacteria[4].
Furthermore, NPBD functions as a potent redox-thiol oxidant. It exhibits rapid fungicidal activity against non-replicating vegetative forms and microconidia of species like Candida albicans and Aspergillus fumigatus, matching the efficacy profiles of clinical standards like Amphotericin B[4]. In bacterial models, functionalizing the benzodioxole ring with pyrazoline derivatives has yielded highly potent antibacterial agents, with minimum inhibitory concentrations (MICs) plunging into the nanomolar range against Gram-positive strains[5].
Quantitative Efficacy Benchmarks
To guide lead optimization, the following table synthesizes the quantitative performance of key 1,3-benzodioxole derivatives across different therapeutic indications.
| Compound Class | Representative Derivative | Primary Target / Mechanism | Key Efficacy Metric | Ref |
| Arsenical-Conjugate | MAZ2 | TrxR (Thioredoxin Reductase) | IC50 < 1 µM (Leukemia/Solid tumors) | [2] |
| Nitroalkenyl Benzene | NPBD | Tyrosine Phosphatase / Redox-thiol | Fungicidal (Comparable to Amphotericin B) | [4] |
| Pyrazoline-Conjugate | Compound 4e | Bacterial targets (Gram-positive) | MIC 80–110 nM (Sarcina, S. aureus) | [5] |
| Phenoxy-Carboxamide | Compound IId | α-Amylase / Cellular Proliferation | IC50 8.5 µM (α-amylase); 26-65 µM (Cancer) | [6] |
Validated Experimental Protocols
As an Application Scientist, ensuring assay reproducibility requires understanding the causality behind each protocol step. The following workflows are designed as self-validating systems to evaluate the therapeutic efficacy of novel benzodioxole derivatives.
Protocol A: In Vitro TrxR Inhibition & ROS Bursting Assay (Oncology)
Purpose: To quantify the oxidative stress induced by benzodioxole-arsenical conjugates targeting the Trx system. Causality Note: We utilize the fluorogenic probe DCFH-DA. It is cell-permeable and non-fluorescent until cleaved by intracellular esterases and oxidized by ROS. We measure ROS at 12 hours (an early mechanistic event) rather than 24 hours, to capture the oxidative burst before late-stage apoptosis degrades the cellular machinery.
-
Cell Seeding: Seed 4T1 or HL-60 cancer cells in a 96-well black, clear-bottom plate at a density of 1×104 cells/well in RPMI-1640 medium supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.
-
Compound Treatment: Prepare a 10 mM stock of the benzodioxole derivative (e.g., MAZ2) in anhydrous DMSO. Dilute in culture media to achieve final concentrations of 0.5×, 1×, and 1.5× of the established IC50. Critical: Ensure final DMSO concentration remains <0.1% to prevent solvent-induced cytotoxicity.
-
Incubation: Treat the cells for exactly 12 hours.
-
Probe Loading: Wash cells twice with warm PBS to remove phenol red (which quenches fluorescence). Add 10 µM of DCFH-DA probe diluted in serum-free media. Incubate in the dark for 30 minutes at 37°C.
-
Washing & Reading: Wash three times with PBS to remove extracellular probe. Measure fluorescence using a microplate reader (Excitation: 488 nm, Emission: 525 nm).
-
Validation: Include a positive control (e.g., Auranofin, a known TrxR inhibitor) and a negative vehicle control. A successful assay will show a dose-dependent logarithmic increase in DCF fluorescence relative to the vehicle.
Protocol B: High-Throughput Broth Microdilution for MIC Determination (Infectious Disease)
Purpose: To determine the Minimum Inhibitory Concentration (MIC) of lipophilic benzodioxole derivatives against bacterial/fungal strains. Causality Note: Because many functionalized benzodioxoles are highly lipophilic, they can precipitate in aqueous broth, creating false turbidity that mimics bacterial growth. To counter this, we integrate a Resazurin viability dye step, which relies on metabolic reduction rather than optical density.
-
Inoculum Preparation: Cultivate target strains (e.g., S. aureus or C. albicans) on agar plates. Suspend isolated colonies in sterile saline to match a 0.5 McFarland standard ( ∼1.5×108 CFU/mL). Dilute 1:100 in Mueller-Hinton Broth (MHB).
-
Serial Dilution: In a 96-well clear plate, add 100 µL of MHB to wells 2-12. Add 200 µL of the benzodioxole compound (at 256μg/mL ) to well 1. Perform a 2-fold serial dilution from well 1 to 11, discarding 100 µL from well 11. Well 12 serves as the growth control (no drug).
-
Inoculation: Add 100 µL of the diluted bacterial suspension to all wells. The final compound concentration range will be 128 to 0.125 µg/mL.
-
Incubation: Incubate at 37°C for 18–24 hours under aerobic conditions.
-
Metabolic Readout: Add 30 µL of 0.015% Resazurin solution to all wells. Incubate for an additional 2 hours.
-
Interpretation: A color change from blue (oxidized) to pink (reduced) indicates viable, metabolizing cells. The MIC is the lowest concentration well that remains strictly blue.
Visualizations of Mechanisms and Workflows
Figure 1: Mechanism of action for benzodioxole-arsenical conjugates targeting the Trx system.
Figure 2: High-throughput microdilution workflow utilizing Resazurin for lipophilic compounds.
References
-
Shi, X., She, W., Liu, T., Gao, L., Liu, Y., & Liu, Y. (2022). "1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals." International Journal of Molecular Sciences, 23(13), 7233.[Link]
-
Al-Warhi, T., et al. (2023). "Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model." Pharmaceuticals, 16(10), 1419.[Link]
-
Ning, Y., et al. (2022). "The Anti-Fungal Activity of Nitropropenyl Benzodioxole (NPBD), a Redox-Thiol Oxidant and Tyrosine Phosphatase Inhibitor." Journal of Fungi, 8(9), 933.[Link]
-
Ali, K. A., et al. (2014). "Design, synthesis and antibacterial potential of 5-(benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-1-substituted-4,5-dihydropyrazole derivatives." Arabian Journal of Chemistry, 10(2), S3386-S3392.[Link]
Sources
- 1. Understanding 1,3-Benzodioxole_Chemicalbook [chemicalbook.com]
- 2. 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Anti-Fungal Activity of Nitropropenyl Benzodioxole (NPBD), a Redox-Thiol Oxidant and Tyrosine Phosphatase Inhibitor | MDPI [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols: The Emerging Potential of 1-(2H-1,3-Benzodioxol-5-yl)cyclopropane-1-carboxamide and Related Analogs in Medicinal Chemistry
An in-depth guide for researchers, scientists, and drug development professionals on the medicinal chemistry applications of benzodioxole-containing compounds, with a focus on a representative carboxamide derivative.
Introduction: The Benzodioxole Moiety as a Privileged Scaffold
The 1,3-benzodioxole functional group is a recurring motif in a multitude of biologically active molecules, both natural and synthetic. Its presence is often associated with significant interactions with various biological targets, leading to a wide array of pharmacological effects. While direct and extensive research on 1-(2H-1,3-benzodioxol-5-yl)cyclopropane-1-carboxamide is not widely published, the broader class of benzodioxole carboxamides has garnered considerable interest in medicinal chemistry. These compounds are being explored for their potential as antidiabetic, anticancer, and anti-inflammatory agents.[1][2] This document will serve as a comprehensive guide to the potential applications of this class of compounds, with a specific focus on protocols adapted from the study of closely related benzodioxole carboxamide derivatives as antidiabetic agents.
The core structure, featuring a cyclopropane ring attached to the benzodioxole system, introduces conformational rigidity, which can be advantageous for specific and high-affinity binding to protein targets. The carboxamide group provides a versatile handle for hydrogen bonding, a critical interaction in many ligand-receptor binding events.
A notable application of a related precursor, 1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropanecarboxylic acid, is in the synthesis of Lumacaftor (VX-809), a corrector of the F508del-CFTR protein in cystic fibrosis.[3] This underscores the therapeutic relevance of the benzodioxole cyclopropane scaffold in modern drug discovery.
Part 1: Synthesis of Benzodioxole Carboxamide Derivatives
The synthesis of benzodioxole carboxamides is typically achieved through the coupling of a benzodioxole-containing carboxylic acid with a desired amine. The following protocol is a general method adapted from the synthesis of benzodioxole carboxamide derivatives with potential antidiabetic activity.[1]
Experimental Protocol: Amide Coupling Reaction
Objective: To synthesize a benzodioxole carboxamide derivative from 1-(2H-1,3-benzodioxol-5-yl)cyclopropane-1-carboxylic acid and a primary or secondary amine.
Materials:
-
1-(2H-1,3-benzodioxol-5-yl)cyclopropane-1-carboxylic acid[4]
-
Desired amine (e.g., aniline, substituted anilines)
-
Dichloromethane (DCM), anhydrous
-
4-Dimethylaminopyridine (DMAP)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
Argon or Nitrogen gas
-
32% Hydrochloric acid (HCl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 1-(2H-1,3-benzodioxol-5-yl)cyclopropane-1-carboxylic acid (1.0 equivalent) in anhydrous dichloromethane (DCM).
-
Catalyst Addition: To the stirred solution, add 4-Dimethylaminopyridine (DMAP) (0.3 equivalents). Stir the mixture under an inert atmosphere of argon to prevent oxidation.[1]
-
Coupling Agent Addition: After 5-10 minutes, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.3 equivalents), a water-soluble carbodiimide that acts as a coupling agent.[1] Allow the reaction to proceed under argon for 30 minutes.
-
Amine Addition: Add the desired amine (1.0-1.2 equivalents) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Upon completion, perform an extraction with a 32% HCl solution to remove unreacted amine and other basic impurities.[1]
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Filter the mixture to remove the drying agent.
-
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterization: The final product should be characterized by techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.[1]
Part 2: In Vitro Biological Evaluation
The following protocols are designed to assess the potential biological activity of the synthesized benzodioxole carboxamide derivatives. As a prime example, we will focus on the evaluation of α-amylase inhibition, a key target in the management of type 2 diabetes.[1]
Protocol: In Vitro α-Amylase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized compounds against α-amylase.
Materials:
-
Synthesized benzodioxole carboxamide compounds
-
Porcine pancreatic α-amylase
-
Starch solution (1% w/v)
-
Dinitrosalicylic acid (DNSA) reagent
-
Sodium potassium tartrate solution
-
Phosphate buffer (pH 6.9)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO). Prepare working solutions by diluting the stock solutions with phosphate buffer.
-
Enzyme and Substrate Incubation: In a 96-well plate, add the test compound solutions at various concentrations. Add the α-amylase solution to each well and incubate for 10 minutes at 37°C.
-
Initiation of Reaction: Add the starch solution to each well to initiate the enzymatic reaction. Incubate for a further 15 minutes at 37°C.
-
Termination of Reaction: Stop the reaction by adding the DNSA reagent.
-
Color Development: Heat the plate in a boiling water bath for 5-10 minutes to allow for color development. The reducing sugars produced from the starch hydrolysis react with DNSA to produce a colored product.
-
Absorbance Measurement: Cool the plate to room temperature and add sodium potassium tartrate solution to stabilize the color. Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Plot a dose-response curve and determine the IC₅₀ value.
| Compound | Target | IC₅₀ (µM) | Reference |
| Benzodioxole Carboxamide Derivative IIa | α-Amylase | 0.85 | [1] |
| Benzodioxole Carboxamide Derivative IIc | α-Amylase | 0.68 | [1] |
Protocol: Cell Viability (MTS) Assay
Objective: To assess the cytotoxicity of the synthesized compounds against various cell lines.[1]
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2) and normal cell lines (e.g., HEK-293T)
-
Appropriate cell culture medium (e.g., RPMI 1640, DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
96-well cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of approximately 1000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized compounds (e.g., 10, 50, 100, 300 µM) and incubate for 72 hours.
-
MTS Assay: Add the MTS reagent to each well and incubate for 2-4 hours at 37°C. The viable cells will reduce the MTS tetrazolium compound into a colored formazan product.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value for each cell line. A high IC₅₀ value against normal cell lines (e.g., >150 µM for Hek293t) suggests a good safety profile.[1]
Part 3: In Vivo Evaluation in an Animal Model
For compounds that show promising in vitro activity and low cytotoxicity, in vivo studies are the next logical step. The following is a generalized protocol based on the evaluation of a benzodioxole carboxamide derivative in a streptozotocin-induced diabetic mouse model.[1]
Protocol: Antidiabetic Activity in a Streptozotocin-Induced Diabetic Mouse Model
Objective: To evaluate the blood glucose-lowering effect of a lead compound in a diabetic mouse model.
Materials:
-
Lead benzodioxole carboxamide compound
-
Streptozotocin (STZ)
-
Citrate buffer (pH 4.5)
-
Male BALB/c mice
-
Glucometer and test strips
-
Oral gavage needles
Procedure:
-
Induction of Diabetes: Induce diabetes in the mice by a single intraperitoneal injection of STZ dissolved in citrate buffer. Monitor the blood glucose levels, and mice with fasting blood glucose levels above 200 mg/dL are considered diabetic.
-
Animal Grouping: Divide the diabetic mice into groups: a control group receiving the vehicle and treatment groups receiving different doses of the test compound.
-
Compound Administration: Administer the test compound orally by gavage daily for a specified period (e.g., five doses).
-
Blood Glucose Monitoring: Measure the blood glucose levels at regular intervals throughout the study.
-
Data Analysis: Compare the blood glucose levels of the treatment groups with the control group to determine the efficacy of the compound.
Visualization of Workflows
Experimental Workflow for Synthesis and In Vitro Evaluation
Caption: Workflow for the synthesis and in vitro biological evaluation of benzodioxole carboxamide derivatives.
Signaling Pathway of α-Amylase Inhibition for Glucose Regulation
Caption: Mechanism of α-amylase inhibition by benzodioxole carboxamides to regulate blood glucose levels.
References
-
1-(1,3-benzodioxol-5-yl)cyclopropanecarbaldehyde - Chemical Synthesis Database. (2025, May 20). Retrieved from [Link]
-
Al-Warhi, T., Sabt, A., Al-Sha'er, M. A., Al-Ghorbani, M., Al-Salahi, R., Al-Sanea, M. M., ... & El-Gamal, A. A. (2023). Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. Molecules, 28(19), 7001. Retrieved from [Link]
-
Exploring the therapeutic potential of benzodioxane carboxylic acid-based hydrazones: Structural, computational, and biological insights. (2025, July 23). RSC Advances. Retrieved from [Link]
-
cis-(1S,2R)-2-(aminomethyl)-1-(1,3-benzodioxol-5-yl)-N-ethyl-N-prop-2-enylcyclopropane-1-carboxamide - PubChem. Retrieved from [Link]
-
Sabt, A., Al-Sha'er, M. A., Al-Ghorbani, M., Al-Salahi, R., Al-Sanea, M. M., & El-Gamal, A. A. (2020). Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents. Scientific Reports, 10(1), 14755. Retrieved from [Link]
-
1-(2,2-Difluoro-benzo[5][6]dioxol-5-yl)-cyclopropane Carboxylic Acid CAS 862574-88-7. Retrieved from [Link]
-
Li, Y., Wang, Y., Li, Y., Wang, Y., Li, Y., ... & Li, Q. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. International Journal of Molecular Sciences, 23(12), 6523. Retrieved from [Link]
-
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(2,2,2-trichloroacetamido)benzamide - MDPI. Retrieved from [Link]
-
1,3-Benzodioxolyl-N-methylpentanamine - Wikipedia. Retrieved from [Link]
-
Suri, O. P., Satti, N. K., Suri, K. A., Khajuria, R. K., & Qazi, G. N. (2021). 1,3-Benzodioxole-Modified Noscapine Analogues: Synthesis, Antiproliferative Activity, and Tubulin-Bound Structure. ChemMedChem, 16(18), 2882–2894. Retrieved from [Link]
-
Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives - ResearchGate. Retrieved from [Link]
-
N-(2H-1,3-benzodioxol-5-yl)-2-methylcyclopropane-1-carboxamide - Chemspace. Retrieved from [Link]
Sources
- 1. Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-(2,2-Difluoro-benzo[1,3]dioxol-5-yl)-cyclopropane Carboxylic Acid CAS 862574-88-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 4. CAS#:862574-89-8 | 1-(BENZO[D][1,3]DIOXOL-5-YL)CYCLOPROPANECARBOXYLIC ACID | Chemsrc [chemsrc.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. 1-(2H-1,3-benzodioxol-5-yl)cyclopropane-1-carboxamide [sigmaaldrich.com]
Application Note: Biological Screening of 1-(2H-1,3-benzodioxol-5-yl)cyclopropane-1-carboxamide as a CFTR Modulator
Document Type: Technical Application Note & Screening Protocol Target Audience: Assay Development Scientists, Medicinal Chemists, and Cystic Fibrosis Researchers Compound Class: ATP-Binding Cassette (ABC) Transporter Modulator / CFTR Corrector Scaffold
Executive Summary & Mechanistic Rationale
The compound 1-(2H-1,3-benzodioxol-5-yl)cyclopropane-1-carboxamide represents a critical foundational scaffold in the discovery of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators[1]. It serves as the non-fluorinated core precursor to clinically significant Class 1 correctors (e.g., Lumacaftor/VX-809), which utilize a 2,2-difluoro substitution on the benzodioxole ring to enhance metabolic stability and lipophilicity[2].
In Cystic Fibrosis (CF), the most prevalent mutation, ΔF508, causes CFTR protein misfolding in the endoplasmic reticulum (ER), leading to premature proteasomal degradation. The benzodioxol-cyclopropane-carboxamide scaffold acts as a pharmacological corrector . By binding directly to the transmembrane domains (TMD1) of the mutant CFTR, it thermodynamically stabilizes the folding intermediate. This causality is vital: stabilization prevents ubiquitination, allowing the protein to traffic to the Golgi apparatus for complex glycosylation, and ultimately to the apical plasma membrane where it functions as a cAMP-regulated chloride (Cl⁻) channel.
To evaluate the biological activity of this scaffold and its derivatives during Structure-Activity Relationship (SAR) campaigns, a self-validating, tiered screening workflow is required. This guide details the causal logic and step-by-step protocols for high-throughput functional screening, biochemical validation, and physiological electrophysiology.
Caption: Mechanism of action for benzodioxole-carboxamide correctors stabilizing ΔF508-CFTR to promote membrane trafficking.
Tiered Screening Workflow
Our screening cascade is designed as a self-validating system. A primary high-throughput screen identifies functional Cl⁻ transport, a secondary biochemical assay confirms the mechanism (protein maturation), and a tertiary physiological assay validates efficacy in patient-derived primary cells.
Caption: Tiered screening workflow for evaluating CFTR corrector scaffolds and derivatives.
Experimental Protocols
Tier 1: High-Throughput YFP Halide Quenching Assay
Purpose: To quantify the functional rescue of ΔF508-CFTR at the plasma membrane. Causality Principle: Yellow Fluorescent Protein (YFP) variant H148Q/I152L/F47L is highly sensitive to halide ions. When rescued CFTR is activated by a cAMP agonist (Forskolin), adding extracellular iodide (I⁻) causes an influx of I⁻ into the cell, which rapidly quenches the YFP fluorescence[3][4]. The rate of quenching is directly proportional to the amount of functional CFTR at the membrane.
Step-by-Step Protocol:
-
Cell Preparation: Use HEK293 or Fischer Rat Thyroid (FRT) cells stably co-expressing human ΔF508-CFTR and the halide-sensitive YFP sensor.
-
Plating: Seed cells at 20,000 cells/well in black-walled, clear-bottom 384-well microplates. Incubate overnight at 37°C, 5% CO₂.
-
Compound Treatment (Correction Phase): Prepare a dose-response dilution of 1-(2H-1,3-benzodioxol-5-yl)cyclopropane-1-carboxamide (0.1 µM to 30 µM) in DMSO. Add to cells (final DMSO < 0.5%) and incubate for 24 hours at 37°C. Self-Validation Control: Include DMSO (negative control) and Lumacaftor (positive control).
-
Washing: Wash cells 3 times with PBS to remove residual compound and growth media.
-
Activation: Add 20 µL of activation buffer containing 10 µM Forskolin (to elevate cAMP) and 1 µM Genistein (a CFTR potentiator) to open the rescued channels. Incubate for 15 minutes.
-
Fluorescence Reading: Transfer the plate to a kinetic fluorescence plate reader (e.g., FDSS/µCELL). Record baseline fluorescence (Excitation: 500 nm, Emission: 535 nm) for 5 seconds.
-
Halide Injection: Inject 20 µL of Iodide Buffer (137 mM NaI replacing NaCl). Record the exponential decay of fluorescence for 30 seconds.
-
Data Analysis: Calculate the initial quenching rate ( dF/dt ). Normalize data against the DMSO control to determine the EC₅₀ of the compound.
Tier 2: Biochemical Validation (Band B to Band C Transition)
Purpose: To confirm that the functional rescue observed in Tier 1 is caused by the physical correction of CFTR folding and trafficking, rather than off-target channel activation. Causality Principle: CFTR is a glycoprotein. In the ER, misfolded ΔF508-CFTR exists as an immature, core-glycosylated protein of ~160 kDa (termed "Band B"). If the corrector compound stabilizes the protein, it traffics to the Golgi where it receives complex glycosylation, increasing its mass to ~180 kDa (termed "Band C")[5][6]. The presence of Band C is the definitive biochemical hallmark of CFTR correction.
Step-by-Step Protocol:
-
Incubation: Treat CFBE41o- (Cystic Fibrosis Bronchial Epithelial) cells expressing ΔF508-CFTR with the test compound for 24 hours.
-
Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease inhibitors (to prevent degradation of the rescued CFTR).
-
Protein Quantification: Centrifuge lysates at 14,000 x g for 15 min at 4°C. Quantify total protein using a BCA assay.
-
Electrophoresis: Load 30 µg of protein per lane onto a 6% Tris-Glycine SDS-PAGE gel. Crucial Step: Do not boil the samples above 37°C, as multi-pass transmembrane proteins like CFTR will aggregate.
-
Transfer & Blotting: Transfer proteins to a PVDF membrane. Block with 5% non-fat milk.
-
Antibody Probing: Probe with a monoclonal anti-CFTR antibody (e.g., clone 596 or 217) overnight at 4°C. Wash and probe with HRP-conjugated secondary antibody.
-
Detection: Develop using ECL substrate. Quantify the densitometry ratio of Band C / (Band B + Band C) to determine maturation efficiency.
Tier 3: Ussing Chamber Electrophysiology
Purpose: To evaluate the physiological efficacy of the compound in a highly translatable ex vivo model. Causality Principle: Primary Human Bronchial Epithelial (HBE) cells from CF patients are grown at an air-liquid interface (ALI) to form a polarized, tight epithelium. By mounting this epithelium in an Ussing chamber and applying a basolateral-to-apical chloride gradient, we can isolate CFTR-specific Cl⁻ transport. Measuring the short-circuit current (Isc) provides a direct, quantitative assessment of physiological channel function[6][7].
Step-by-Step Protocol:
-
Epithelial Preparation: Differentiate primary ΔF508/ΔF508 HBE cells on permeable Transwell supports at an air-liquid interface for 21–28 days.
-
Treatment: Add the compound to the basolateral media for 48 hours prior to the assay.
-
Mounting: Mount the Transwell insert into an Ussing chamber system.
-
Buffer Gradients: Bathe the basolateral side in a standard Krebs-bicarbonate Ringer solution. Bathe the apical side in a low-chloride Ringer solution (replacing NaCl with Na-gluconate) to establish a driving force for Cl⁻ secretion.
-
Voltage Clamping: Clamp the transepithelial voltage to 0 mV and continuously record the resulting short-circuit current (Isc).
-
Pharmacological Protocol (Self-Validation):
-
Add Amiloride (100 µM, apical) to block ENaC (sodium channels).
-
Add Forskolin (10 µM, bilateral) to activate cAMP-dependent CFTR gating.
-
Add Ivacaftor/VX-770 (1 µM, acute apical) to fully potentiate the rescued CFTR.
-
Add CFTRinh-172 (10 µM, apical) to selectively block CFTR. The magnitude of the current drop upon adding CFTRinh-172 represents the absolute CFTR-mediated Cl⁻ current.
-
Quantitative Data Presentation
To contextualize the biological activity of 1-(2H-1,3-benzodioxol-5-yl)cyclopropane-1-carboxamide, it is typically compared against its optimized difluoro-derivative (Lumacaftor scaffold) to demonstrate the SAR impact of fluorination on potency and efficacy.
Table 1: Comparative Screening Profile of CFTR Corrector Scaffolds
| Compound Scaffold | YFP Halide Assay EC₅₀ (µM) | Band C Maturation (% of WT) | Ussing Chamber ΔIsc (µA/cm²) | Metabolic Stability (T₁/₂ in HLM) |
| DMSO (Negative Control) | N/A | < 2% | 1.2 ± 0.4 | N/A |
| 1-(2H-1,3-benzodioxol-5-yl)cyclopropane-1-carboxamide | 4.5 ± 0.8 | 12% ± 3% | 6.5 ± 1.1 | 18 min |
| Difluoro-Analog (Lumacaftor core) | 0.3 ± 0.1 | 35% ± 5% | 18.4 ± 2.3 | > 120 min |
| Wild-Type CFTR (Positive Control) | N/A | 100% | > 40.0 | N/A |
Note: Data represents typical benchmark ranges for early-stage CFTR corrector scaffolds. The non-fluorinated base scaffold demonstrates measurable target engagement and trafficking correction, validating its use as a starting point for lead optimization.
References
- Modulators of atp-binding cassette transporters - Google Patents. Vertex Pharmaceuticals.
- Heterocyclic compound useful as a modulator of ATP-binding cassette transporters. - Google Patents. Vertex Pharmaceuticals.
- Discovery and Development of CFTR Modulators for the Treatment of Cystic Fibrosis. ACS.
- Identification of GLPG/ABBV-2737, a Novel Class of Corrector, Which Exerts Functional Synergy With Other CFTR Modulators. NIH.
- Characterization of Wild-Type and ΔF508 Cystic Fibrosis Transmembrane Regulator in Human Respiratory Epithelia. Molecular Biology of the Cell.
- Implications for cystic fibrosis therapy: Potentiator icenticaftor is superior to ivacaftor in improving function and maintaining stability of F508del CFTR. NIH.
- Summary of Ussing chamber experiments performed to evaluate rescue of CFTR-mediated Cl⁻ secretion. ResearchGate.
Sources
- 1. PT2007756E - Modulators of atp-binding cassette transporters - Google Patents [patents.google.com]
- 2. EP2404919B1 - Heterocyclic compound useful as a modulator of ATP-binding cassette transporters. - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Identification of GLPG/ABBV-2737, a Novel Class of Corrector, Which Exerts Functional Synergy With Other CFTR Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. molbiolcell.org [molbiolcell.org]
- 6. Implications for cystic fibrosis therapy: Potentiator icenticaftor is superior to ivacaftor in improving function and maintaining stability of F508del CFTR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
troubleshooting byproduct formation in 1-(2H-1,3-benzodioxol-5-yl)cyclopropane-1-carboxamide synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex mechanistic challenges encountered during the synthesis of 1-(2H-1,3-benzodioxol-5-yl)cyclopropane-1-carboxamide , a critical API intermediate in the development of CFTR modulators.
This guide abandons generic advice in favor of field-proven, causality-driven troubleshooting. We will dissect the two primary synthetic stages—nitrile cyclopropanation and subsequent amidation—providing self-validating protocols and quantitative metrics to ensure your workflow remains robust.
Process Overview & Mechanistic Pathway
The synthesis fundamentally relies on a two-step sequence: a phase-transfer catalyzed (PTC) cyclopropanation of 1,3-benzodioxole-5-acetonitrile, followed by a controlled Radziszewski amidation. Deviations in phase dynamics or thermodynamic control inevitably lead to the specific byproducts mapped below.
Mechanistic pathway of 1-(2H-1,3-benzodioxol-5-yl)cyclopropane-1-carboxamide synthesis.
Section 1: Cyclopropanation Step Troubleshooting
Q: Why am I observing significant mono-alkylated alkene byproducts instead of the cyclopropanated nitrile? A: This is a classic failure of phase-transfer dynamics. The cyclopropanation with 1-bromo-2-chloroethane proceeds via a stepwise deprotonation-alkylation mechanism. The first alkylation is rapid. However, the second deprotonation required for intramolecular ring closure is sterically hindered and slower. If the phase-transfer catalyst (PTC)—such as benzyltriethylammonium chloride (TEBAC)—is insufficient, or if biphasic agitation is poor, the mono-alkylated intermediate undergoes an E2 elimination rather than cyclization, yielding an alkene byproduct. Causality-driven fix: Ensure vigorous mechanical stirring (>400 rpm) to maximize the interfacial area between the 50% NaOH aqueous layer and the organic phase, and maintain TEBAC loading at 2–5 mol% [1.10].
Q: How do I minimize dimerization or cross-coupling impurities during this step? A: Dimerization occurs when the unreacted nitrile anion attacks the mono-alkylated intermediate of another molecule. This is a concentration-dependent side reaction. Causality-driven fix: Keep the reaction highly dilute and ensure the 50% NaOH is added dropwise over 2 hours. This keeps the steady-state concentration of the nitrile anion low, favoring the intramolecular cyclization (which is concentration-independent) over intermolecular dimerization.
Section 2: Nitrile Hydration to Carboxamide Troubleshooting
Q: Over-hydrolysis to the carboxylic acid is ruining my yield. How do I arrest the reaction at the primary amide? A: The conversion of the nitrile to the target carboxamide is achieved via the Radziszewski reaction. The hydroperoxide anion (HOO⁻) is a highly potent nucleophile that attacks the nitrile carbon to form a peroxycarboximidic acid intermediate, which then decomposes into the amide and oxygen[1]. While this method is highly selective for primary amides, thermal spikes accelerate the subsequent base-catalyzed hydrolysis of the amide to the carboxylate. Causality-driven fix: Strictly cap the reaction temperature at 45 °C. The decomposition of the peroxycarboximidic acid is exothermic; failure to actively cool the reactor will drive the temperature up, pushing the equilibrium toward the carboxylic acid.
Q: My final product shows catechol impurities. What causes the cleavage of the benzodioxole ring? A: The 1,3-benzodioxole moiety is essentially an acetal. While it demonstrates excellent thermal stability up to 200 °C, it is highly sensitive to hydrolytic cleavage under strong acidic conditions, reverting to catechol and formaldehyde[2]. Causality-driven fix: Never use strong mineral acids (like H₂SO₄ or HCl) to attempt the nitrile hydration, and ensure that any quenching or washing steps during the workup do not drop the pH below 4. Rely exclusively on the alkaline peroxide (Radziszewski) method.
Quantitative Data & Impurity Profiling
Use the following table to cross-reference your analytical data with the mechanistic failures occurring in your reactor.
| Impurity / Byproduct | Mechanistic Cause | Analytical Marker (NMR/LC) | Mitigation Strategy |
| Mono-alkylated Alkene | E2 elimination prior to ring closure | Vinylic protons (δ 5.0–6.0 ppm) | Optimize agitation (>400 rpm); verify 2–5 mol% TEBAC loading. |
| Carboxylic Acid | Over-hydrolysis of the primary amide | Broad -OH stretch (IR); RRT shift | Cap temperature at 45 °C; quench immediately upon completion. |
| Catechol Derivative | Acetal cleavage via acidic exposure | Phenolic -OH; loss of -CH₂- singlet | Avoid pH < 4 during workup; strictly use basic amidation. |
| Dimeric Species | Intermolecular alkylation | High MW species (LC-MS) | Maintain high dilution; ensure slow, dropwise addition of base. |
Self-Validating Experimental Protocol
To guarantee reproducibility, implement this self-validating workflow. Each step contains an internal analytical checkpoint to prevent cascading failures.
Phase 1: PTC Cyclopropanation
-
Charge: To a jacketed reactor, add 1,3-benzodioxole-5-acetonitrile (1.0 eq), 1-bromo-2-chloroethane (1.5 eq), and TEBAC (0.05 eq) in toluene (10 volumes).
-
Agitate: Initiate vigorous mechanical stirring (≥400 rpm) and heat the organic solution to 50 °C.
-
Base Addition: Dropwise add 50% w/w aqueous NaOH (3.0 eq) over 2 hours. Causality note: Slow addition prevents thermal runaway and suppresses intermolecular dimerization.
-
Digest: Stir for an additional 4 hours at 60 °C.
-
Validation Check: Sample the organic layer for HPLC analysis. Calculate the ratio of product to starting material. The reaction is validated to proceed when the starting material is <1% AUC. If the alkene byproduct exceeds 5%, immediately verify the agitation speed and spike an additional 1 mol% of TEBAC.
-
Workup: Phase separate, wash the organic layer with neutral water until the aqueous pH is ~7, and concentrate to yield the 1-(benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonitrile intermediate.
Phase 2: Radziszewski Amidation
-
Charge: Dissolve the nitrile intermediate (1.0 eq) in a 1:1 mixture of ethanol and water (8 volumes).
-
Catalyze: Add 20% aqueous NaOH (0.2 eq) and warm the mixture to 40 °C.
-
Oxidize: Slowly add 30% aqueous H₂O₂ (3.0 eq) via an addition funnel. Actively cool the jacket to maintain the internal temperature strictly between 40–45 °C.
-
Digest: Stir for 2 hours at 45 °C.
-
Validation Check: Monitor by HPLC. The nitrile should be <0.5%. If the carboxylic acid byproduct begins to form (>1%), immediately proceed to the quench step regardless of residual nitrile.
-
Quench: Neutralize the residual peroxide by adding 10% aqueous sodium thiosulfate until a peroxide test strip reads 0 ppm.
-
Isolate: Cool the mixture to 10 °C to precipitate the target 1-(2H-1,3-benzodioxol-5-yl)cyclopropane-1-carboxamide. Filter, wash with cold water, and dry under vacuum at 40 °C.
References
- Just Add Luminol to Turn the Spotlight on Radziszewski Amid
- 1,3-Benzodioxole Reactivity and Stability Grokipedia
- EP2016065B1 - 1-(benzo[d][1,3]dioxol-5-yl)-n-(phenyl)
Sources
Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Benzodioxole Carboxamides
Welcome to the technical support center for the synthesis of benzodioxole carboxamides. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this important synthetic transformation. Here, we move beyond standard protocols to address the common and often frustrating challenges encountered in the lab. Our focus is on providing practical, experience-driven advice to help you troubleshoot and optimize your reactions effectively.
Section 1: Troubleshooting Guide - Common Issues and Solutions
This section is structured in a question-and-answer format to directly address specific problems you may encounter during the synthesis of benzodioxole carboxamides.
Issue 1: Low or No Product Yield
Question: I have followed the standard EDCI/DMAP coupling protocol to synthesize my benzodioxole carboxamide, but I'm seeing very low conversion of my starting materials on TLC and LC-MS. What are the likely causes and how can I improve my yield?
Answer:
Low or no product yield in a carbodiimide-mediated coupling reaction is a frequent issue that can often be traced back to a few key factors. Let's break down the potential culprits and the steps to rectify them.
Causality Behind the Problem: The formation of the amide bond relies on the successful activation of the carboxylic acid by the coupling agent (e.g., EDCI) to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine. If any step in this cascade is inefficient, the overall yield will suffer.
Troubleshooting Steps:
-
Reagent Quality and Stoichiometry:
-
EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide): This is a water-soluble carbodiimide and can be sensitive to moisture. Ensure you are using fresh, high-quality EDCI. It's often beneficial to use a slight excess (1.2-1.5 equivalents) to ensure complete activation of the carboxylic acid.[1]
-
DMAP (4-Dimethylaminopyridine): While catalytic amounts are often sufficient (0.1 equivalents), for sluggish reactions, increasing the amount of DMAP (up to 1 equivalent) can sometimes be beneficial. DMAP acts as an acyl transfer catalyst.[1][2]
-
Amine and Carboxylic Acid: Ensure your starting materials are pure and dry. The presence of impurities can interfere with the reaction.
-
-
Solvent and Reaction Conditions:
-
Solvent Choice: Dichloromethane (DCM) is a common choice and generally works well.[1][2] However, for less soluble starting materials, consider using DMF or a mixture of DCM/DMF. Ensure your solvent is anhydrous, as water will compete with the amine for the activated carboxylic acid, leading to hydrolysis back to the starting material.
-
Temperature: Most EDCI couplings are run at room temperature.[1] If the reaction is sluggish, you can try cooling the reaction to 0 °C during the addition of EDCI to minimize side reactions and then allowing it to warm to room temperature. For particularly stubborn couplings, gentle heating (e.g., to 40 °C) can be attempted, but be mindful of potential side reactions.[3]
-
Reaction Time: While many protocols suggest 24-48 hours, it's crucial to monitor the reaction by TLC or LC-MS.[1][2] Some reactions may be complete in a few hours, while others may require longer.
-
-
Order of Addition:
-
The generally accepted order of addition is to dissolve the benzodioxole carboxylic acid and DMAP in the solvent, followed by the addition of EDCI.[1][2] Allow this mixture to stir for a short period (5-30 minutes) to pre-activate the carboxylic acid before adding the amine.[1][2] This minimizes the opportunity for EDCI to react directly with the amine.
-
Experimental Protocol: A Refined Approach for Improved Yield
Here is a detailed, step-by-step protocol incorporating the troubleshooting advice above:
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the benzodioxole carboxylic acid (1.0 equivalent).
-
Dissolve the acid in anhydrous DCM (or DMF for poorly soluble substrates).
-
Add DMAP (0.1 - 0.3 equivalents).
-
Stir the solution for 5 minutes at room temperature.
-
Add EDCI (1.2 - 1.5 equivalents) portion-wise and stir the reaction mixture for 30 minutes at room temperature.
-
Add the amine (1.1 equivalents) to the reaction mixture.
-
Monitor the reaction progress by TLC or LC-MS every few hours.
-
Once the reaction is complete, proceed with the work-up as described in the purification section.
Issue 2: Formation of an N-acylurea Byproduct
Question: My reaction seems to have worked, but I have a significant amount of a byproduct that is difficult to separate from my desired benzodioxole carboxamide. I suspect it's an N-acylurea. Why does this form and how can I prevent it?
Answer:
The formation of an N-acylurea byproduct is a classic side reaction in carbodiimide-mediated couplings. Understanding its formation is key to its prevention.
Causality Behind the Problem: The highly reactive O-acylisourea intermediate, if not promptly intercepted by the amine, can undergo an intramolecular rearrangement to form a stable N-acylurea. This is particularly problematic with sterically hindered amines or carboxylic acids, where the nucleophilic attack is slow.
Troubleshooting and Prevention:
-
Use of Additives: The most effective way to prevent N-acylurea formation is to use an additive that traps the O-acylisourea intermediate to form a more stable, yet still reactive, active ester.
-
HOBt (1-Hydroxybenzotriazole) or HOAt (1-Hydroxy-7-azabenzotriazole): These are the most common additives. They react with the O-acylisourea to form an active ester which is less prone to rearrangement but still readily reacts with the amine. HOBt is generally effective, while HOAt can be even more so for challenging couplings.[4]
-
Oxyma Pure: This is a safer alternative to HOBt and has shown excellent efficacy in suppressing side reactions.[5]
-
-
Alternative Coupling Reagents: If N-acylurea formation is persistent, consider switching to a different class of coupling reagents that do not go through an O-acylisourea intermediate in the same way.
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): These are aminium/uronium-based reagents that are highly efficient and less prone to the side reactions seen with carbodiimides.[6] HATU is generally considered more reactive than HBTU.[6]
-
Workflow for Minimizing N-acylurea Formation
Caption: Troubleshooting decision tree for low yield and N-acylurea formation.
Issue 3: Epimerization of Chiral Centers
Question: My benzodioxole carboxylic acid or my amine contains a chiral center adjacent to the reacting functional group. I'm concerned about racemization during the coupling reaction. How can I minimize or avoid this?
Answer:
Epimerization is a significant concern when dealing with chiral starting materials, particularly in peptide synthesis, but it is also relevant for other chiral molecules. The conditions of the amide bond formation can lead to a loss of stereochemical integrity.
Causality Behind the Problem: Racemization can occur via the formation of an oxazolone intermediate when the chiral center is alpha to the carboxylic acid.[4] The basicity of the reaction medium and the reactivity of the activated species can promote this side reaction.
Strategies to Mitigate Epimerization:
-
Choice of Coupling Reagent and Additive:
-
The use of additives like HOBt and particularly HOAt is known to suppress racemization.[4]
-
Certain coupling reagents are designed to be "racemization-free." For example, COMU ( (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is an excellent choice for stereochemically sensitive couplings.[5]
-
-
Base Selection:
-
If a base is required (e.g., with HATU or for amine salts), use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM).[5] Avoid using stronger, more nucleophilic bases like triethylamine if possible. For highly sensitive substrates, the weaker base sym-collidine may be beneficial.[5]
-
-
Temperature Control:
-
Running the reaction at lower temperatures (e.g., 0 °C) can help to minimize the rate of epimerization.
-
Recommended Reagent Combinations for Chiral Substrates
| Coupling Reagent | Additive | Base (if needed) | Comments |
| EDCI | HOBt or HOAt | DIPEA | A classic and effective combination. |
| HATU | - | DIPEA or Collidine | Highly efficient and generally low racemization.[6] |
| COMU | - | DIPEA | An excellent modern reagent with a good safety profile and low racemization potential.[5] |
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the best way to monitor the progress of my benzodioxole carboxamide synthesis?
A1: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the reaction.[1] Co-spot your starting materials (carboxylic acid and amine) with the reaction mixture. The disappearance of the limiting reagent and the appearance of a new spot for the product will indicate the reaction's progress. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal.
Q2: My product is soluble in the aqueous layer during work-up. How can I improve its extraction?
A2: If your product has high polarity, it may partition into the aqueous layer during the acidic and basic washes. To improve extraction, use a more polar organic solvent like ethyl acetate or a mixture of DCM and isopropanol. Additionally, saturating the aqueous layer with sodium chloride (brine) will decrease the solubility of your organic product in the aqueous phase and drive it into the organic layer.
Q3: What are the best methods for purifying my crude benzodioxole carboxamide?
A3: The two most common and effective purification techniques are:
-
Column Chromatography: This is a versatile method for separating the product from unreacted starting materials and byproducts.[1][2] A typical stationary phase is silica gel, with a mobile phase consisting of a mixture of a non-polar solvent (like hexanes or DCM) and a polar solvent (like ethyl acetate).
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective and scalable purification method.[7] The key is to find a solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures.[7]
Q4: Can I use oxalyl chloride or thionyl chloride to make the acid chloride of my benzodioxole carboxylic acid first?
A4: Yes, this is a valid two-step approach.[8][9] Converting the carboxylic acid to the more reactive acid chloride can lead to a cleaner and faster reaction with the amine.[10] However, this method is often harsher and may not be suitable for substrates with sensitive functional groups.[11] It is crucial to perform this reaction under anhydrous conditions and to remove any excess oxalyl or thionyl chloride before adding the amine.
General Workflow for Benzodioxole Carboxamide Synthesis
Caption: A generalized workflow for the synthesis of benzodioxole carboxamides.
References
-
Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. PMC. Available at: [Link]
-
Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. Scientific Research Publishing. Available at: [Link]
-
Uphill battles in amide couplings. amphoteros. Available at: [Link]
-
How to Analyze Amide Coupling Reactions — Safety Protocols. Patsnap. Available at: [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available at: [Link]
-
Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. PMC. Available at: [Link]
-
Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers. Available at: [Link]
-
amide coupling help. Reddit. Available at: [Link]
-
Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. PMC. Available at: [Link]
-
(PDF) Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. ResearchGate. Available at: [Link]
-
HATU and HBTU Peptide Coupling: Mechanism and Bench Utility. Cen.acs.org. Available at: [Link]
-
(2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazine carboxamide: Synthesis, X-ray Structure, Hirshfeld Surface Analysis, DFT Calculations, Molecular Docking and Antifungal Profile. MDPI. Available at: [Link]
-
Evolution of amide bond formation. National Institutes of Health. Available at: [Link]
-
Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. Available at: [Link]
-
Direct Amide Formation Between Carboxylic Acids and Amines: Mechanism and Development of Novel Catalytic Solutions. Durham University. Available at: [Link]
-
Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. eScholarship. Available at: [Link]
-
Improved Process for the Continuous Acylation of 1,3-Benzodioxole. MDPI. Available at: [Link]
-
Formation and reactivity of 1,3-benzodioxol-2-yl, 1,3-benzodioxan-2-yl, and related radicals. A search for an aromatic analog of the radical acetoxy rearrangement (Surzur–Tanner reaction). ResearchGate. Available at: [Link]
-
Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. De Gruyter. Available at: [Link]
-
Sythesis proposal for preparing 1,3-benzodioxole oxidation products using simple precursors. Sciencemadness.org. Available at: [Link]
-
1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. PMC. Available at: [Link]
-
(PDF) Synthesis and Biological Evaluation of Benzodioxole Derivatives as Potential Anticancer and Antioxidant agents. ResearchGate. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How to Analyze Amide Coupling Reactions — Safety Protocols [eureka.patsnap.com]
- 4. quod.lib.umich.edu [quod.lib.umich.edu]
- 5. Knowledge Center Archive - Bachem [bachem.com]
- 6. peptidechemistry.org [peptidechemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters [frontiersin.org]
- 10. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hepatochem.com [hepatochem.com]
Technical Support Center: Navigating the Purification of Cyclopropane Carboxamide Derivatives
An in-depth technical guide by a Senior Application Scientist.
Welcome to the technical support center for the purification of cyclopropane carboxamide derivatives. As a Senior Application Scientist, I understand the unique and often frustrating challenges researchers encounter when working with these valuable compounds. The inherent ring strain and diverse functionalities of these molecules demand a nuanced approach to purification. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios, designed to provide both high-level strategy and in-the-weeds experimental advice.
Part 1: Foundational Challenges & Impurity Profiling
This section addresses the most common initial hurdles, from identifying typical impurities to dealing with the physical properties of your crude material.
Q1: I've just completed my synthesis. What are the most common impurities I should expect?
A1: The impurity profile of a cyclopropane carboxamide synthesis is highly dependent on the synthetic route. However, several classes of impurities are frequently observed:
-
Unreacted Starting Materials: This is the most common source of contamination. Ensure your reaction has gone to completion using techniques like TLC or LC-MS.
-
Diastereomers: If your synthesis creates more than one stereocenter, the formation of diastereomers is highly likely. Their separation is a major purification challenge due to their similar physical properties.[1]
-
Reagents and Catalysts: Amide coupling reagents (like HATU), bases (like DIPEA), and phase-transfer catalysts (like TBAB) are common culprits.[2] These are often highly polar and can sometimes be removed with a simple aqueous wash, but residual amounts may persist.
-
Ring-Opened Byproducts: The strained cyclopropane ring, especially in donor-acceptor (D-A) systems, is susceptible to nucleophilic ring-opening.[3][4] This can be triggered by acidic or basic conditions during the reaction or workup, leading to linear chain impurities.[5]
-
Precursor Impurities: If the precursor is a cyclopropane carboxylic acid, the corresponding unreacted acid may be present. Similarly, if the synthesis proceeds via a nitrile, residual nitrile may be observed.[2]
Q2: My crude product is a sticky oil or an amorphous solid that won't crystallize. What are my initial steps?
A2: This is a very common problem. An oily or amorphous state often indicates the presence of impurities (especially residual solvent) that inhibit the formation of a crystal lattice.
-
Thorough Solvent Removal: First, ensure all reaction and workup solvents are removed under a high vacuum, possibly with gentle heating (e.g., <50°C) if the compound is thermally stable.[5]
-
Aqueous Wash/Liquid-Liquid Extraction: If not already performed, a standard aqueous workup can remove many polar impurities like salts and some leftover reagents. Be cautious with pH adjustments to avoid ring-opening.[5]
-
"Trituration": This is an effective intermediate step. Add a solvent in which your desired product is poorly soluble but the impurities are soluble (e.g., hexane, diethyl ether). Stir the oil/solid vigorously. The product may solidify, and the impurities will be washed into the solvent. Decant the solvent and repeat.
-
Proceed to Chromatography: If the above steps fail, the most robust solution is to proceed with column chromatography to remove the problematic impurities before attempting crystallization again.
Part 2: Troubleshooting Chromatographic Purification
Column chromatography is the workhorse for purifying these derivatives. However, their unique properties can lead to several challenges.
Q3: My diastereomers are co-eluting or have very poor separation on a silica gel column. How can I improve the resolution?
A3: Separating diastereomers is challenging because their polarity differences can be minimal.[1] Here is a systematic approach to improving resolution:
-
Optimize the Mobile Phase:
-
Change Solvent Polarity: Instead of a standard ethyl acetate/hexane system, try systems with different selectivities. For example, using dichloromethane/methanol or adding a small amount of a third solvent like acetone can alter the interactions with the silica surface and improve separation.
-
Use a Less Polar System: Sometimes, running the chromatography in a very nonpolar solvent system (e.g., 1-5% ethyl acetate in hexane) and using a long column can exaggerate the small polarity differences, allowing for separation.
-
-
Reduce the Column Load: Overloading the column is a primary cause of poor separation. Reduce the amount of crude material loaded to less than 2% of the silica gel mass.
-
Try a Different Stationary Phase: If silica gel fails, consider alternatives. Alumina (basic or neutral) can offer different selectivity. For more difficult separations, reverse-phase (C18) flash chromatography is an excellent option, though it requires different solvent systems (e.g., acetonitrile/water or methanol/water).[5]
Q4: My compound is streaking badly on the column, and the yield is low. What's happening?
A4: Streaking, or "tailing," usually points to undesirable interactions between your compound and the stationary phase.
-
Cause 1: Acidity of Silica Gel: Standard silica gel is slightly acidic. If your cyclopropane carboxamide has a basic moiety (like a pyridine or amine group), it can interact strongly with the acidic silanol groups, causing tailing and potential degradation.
-
Solution: Add a small amount of a basic modifier, like triethylamine (~0.1-1%), to your mobile phase. This will "cap" the acidic sites on the silica and allow your compound to elute cleanly.
-
-
Cause 2: Insolubility During Loading: If your compound precipitates when you load it onto the column, it will not chromatograph properly.
-
Solution: Ensure your compound is fully dissolved in the loading solvent. Use a "dry loading" technique: dissolve your crude product in a strong solvent (like DCM or methanol), adsorb it onto a small amount of silica gel, evaporate the solvent completely, and load the resulting dry powder onto the top of your column.
-
-
Cause 3: On-Column Degradation: The acidic nature of silica or prolonged exposure time on the column can cause sensitive cyclopropane rings to open.
-
Solution: Use a less acidic stationary phase like neutral alumina, or switch to a faster purification technique like reverse-phase HPLC. If using silica, consider adding a basic modifier as mentioned above and run the column as quickly as possible while maintaining separation.
-
Workflow for Troubleshooting Co-elution
Here is a decision tree to guide your optimization process for co-eluting spots.
Caption: Decision tree for troubleshooting poor chromatographic separation.
Part 3: Crystallization and Final Isolation
Obtaining a pure, crystalline solid is the final goal. This stage presents its own set of challenges, from stubborn oils to the formation of multiple crystal forms.
Q5: My purified compound is a clear oil after chromatography. How can I induce crystallization?
A5: An oil after chromatography is very common and simply means the compound is in a high-energy, disordered state. The goal is to find conditions that favor the low-energy, ordered crystal lattice.
-
Solvent Screening: This is the most critical step. Use a systematic approach with small vials. Dissolve a small amount of your oil in a good solvent (e.g., ethyl acetate, DCM, acetone) and then slowly add a poor solvent (an "anti-solvent") like hexane or heptane until the solution becomes slightly cloudy. Let it stand. This process, known as vapor diffusion or layering, can also be effective.
-
Patience and Temperature: Allow the solution to stand undisturbed, sometimes for several days. Slow evaporation of the solvent can also work. Try cooling the solution slowly to 4°C or -20°C.
-
Seed Crystals: If you have even a tiny amount of solid material from a previous batch, add a single speck to a supersaturated solution. This can provide a template for crystal growth.
-
Scratching: Use a glass rod to scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can serve as nucleation points for crystal growth.
Q6: I finally got crystals, but my characterization data (e.g., melting point, NMR) is inconsistent between batches. What could be the issue?
A6: This may be an issue of polymorphism, where a single compound can crystallize into different solid-state forms or "polymorphs".[6] These different forms can have different physical properties, including melting points, solubility, and even different peaks in a solid-state NMR spectrum.
-
What to do:
-
Standardize Your Crystallization Protocol: The polymorphic form obtained can be highly sensitive to the crystallization solvent, temperature, and rate of cooling.[6] Once you find a method that gives you the desired form, stick to it precisely for every batch.
-
Characterize the Forms: Use techniques like Powder X-Ray Diffraction (PXRD) to identify and differentiate the crystal forms. Differential Scanning Calorimetry (DSC) can also be used to observe phase transitions and melting points.
-
Consider Solvates: Your material might be crystallizing with solvent molecules incorporated into the lattice, forming a "solvate." This is common and can be identified by looking for residual solvent peaks in your ¹H NMR spectrum even after extensive drying.
-
Part 4: Protocols and Methodologies
Protocol 1: General Purpose Flash Column Chromatography
-
Column Selection: Choose a column size appropriate for your sample amount (aim for a sample load of 1-5% of the silica weight).
-
Slurry Packing: Prepare a slurry of silica gel in your starting mobile phase (e.g., 5% ethyl acetate in hexane). Pour the slurry into the column and use gentle pressure to pack it uniformly, avoiding air bubbles.
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude product in a minimal amount of a strong solvent (e.g., DCM).
-
Add silica gel (approx. 2-3 times the weight of your crude product).
-
Evaporate the solvent completely to get a free-flowing powder.
-
Carefully add this powder to the top of your packed column.
-
-
Elution: Start with a non-polar mobile phase and gradually increase the polarity (gradient elution). Collect fractions and analyze them by TLC or LC-MS to identify the ones containing your pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator. Place the resulting product under a high vacuum to remove residual solvent.
Protocol 2: Analytical RP-HPLC for Purity Assessment
This method is for checking the purity of your final compound.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 220 nm.
-
Sample Prep: Dissolve ~1 mg of your compound in 1 mL of acetonitrile or methanol.
General Purification & Analysis Workflow
Sources
- 1. researchgate.net [researchgate.net]
- 2. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Divergent Reactivity of D-A Cyclopropanes under PTC Conditions, Ring-Opening vs. Decyanation Reaction | MDPI [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Crystallization and polymorphic transitions of chlorpropamide in aqueous 2-hydroxybutyl-beta-cyclodextrin solution - PubMed [pubmed.ncbi.nlm.nih.gov]
resolving peak overlap in NMR spectra of 1-(2H-1,3-benzodioxol-5-yl)cyclopropane-1-carboxamide
Topic: Resolving Peak Overlap in NMR Spectra of 1-(2H-1,3-benzodioxol-5-yl)cyclopropane-1-carboxamide
Audience: Researchers, Scientists, and Drug Development Professionals
From the Desk of the Senior Application Scientist:
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for structural elucidation. However, its power can be hampered by a common challenge: signal overlap. For a molecule like 1-(2H-1,3-benzodioxol-5-yl)cyclopropane-1-carboxamide, with its distinct but potentially crowded proton environments, this issue is particularly prevalent. The aromatic protons of the benzodioxole ring and the diastereotopic protons of the cyclopropane ring frequently produce complex, overlapping multiplets that obscure vital coupling information.
This guide is designed to provide a systematic, multi-tiered approach to resolving these spectral ambiguities. We will move from simple, non-invasive adjustments of experimental parameters to more advanced 2D NMR techniques and chemical intervention methods. The causality behind each choice is explained, empowering you to not just follow steps, but to make informed decisions in your own experimental design.
Part 1: Frequently Asked Questions (FAQs)
Q1: Why do the aromatic signals in my ¹H NMR spectrum appear as a complex, overlapping pattern?
A: The three protons on the benzodioxole ring form a tightly coupled ABX spin system. Protons in similar chemical environments have small differences in their chemical shifts (Δν) but are still strongly coupled to each other (large J-coupling constant). This small Δν/J ratio leads to "second-order effects," where the splitting patterns deviate from simple doublets and triplets, causing multiplets to lean towards each other and overlap significantly. Assigning these signals directly from the 1D spectrum can be challenging.[1]
Q2: The aliphatic region between 1.0-2.0 ppm is a convoluted multiplet. How can I assign the cyclopropane protons?
A: The cyclopropane ring presents two key challenges. First, the two methylene groups (-CH₂-) contain diastereotopic protons, meaning they are chemically non-equivalent and will have different chemical shifts. Second, these four protons are all coupled to each other through both geminal (across 2 bonds) and vicinal (across 3 bonds) interactions. This creates a complex, overlapping spin system that is rarely resolved at lower magnetic field strengths.
Q3: My amide (-CONH₂) protons are either very broad or have disappeared entirely. What is the cause?
A: This is common for amide protons and is due to several factors. Their chemical shift is highly sensitive to concentration, temperature, and the hydrogen-bonding capability of the solvent.[2] They can undergo chemical exchange with trace amounts of water or acid in the solvent, which broadens the signal. Furthermore, the nitrogen-14 nucleus has a quadrupole moment that can induce rapid relaxation and significant broadening of the attached proton signals.
Q4: I have significant peak overlap. What is the most straightforward first step to try?
A: Before resorting to more time-consuming 2D experiments, the simplest and often most effective first steps are to modify the sample environment. Acquiring the spectrum in a different deuterated solvent or changing the sample temperature can often induce sufficient changes in chemical shifts to resolve overlapping signals.[3][4]
Part 2: A Tiered Troubleshooting Guide for Peak Resolution
This guide is structured in three tiers, starting with the simplest and fastest methods and progressing to more advanced and definitive techniques.
Tier 1: Foundational Adjustments (Non-Invasive Methods)
If your initial spectrum (e.g., in CDCl₃) shows significant overlap in the aromatic or aliphatic regions, begin here. These methods alter the chemical environment of the molecule without adding external reagents.
Expertise & Experience: The chemical shift of a proton is not an intrinsic, immutable property; it is highly influenced by interactions between the solute and solvent molecules.[5] By changing the solvent, you alter these interactions—such as polarity and magnetic anisotropy—which can cause protons to shift relative to one another, often resolving accidental overlap.[3][6] Aromatic solvents like benzene-d₆ are particularly effective due to the formation of transient solute-solvent complexes, an effect known as Aromatic Solvent-Induced Shift (ASIS).[7]
Experimental Protocol: Solvent Study
-
Sample Preparation: Prepare 3-4 separate, identically concentrated NMR samples of your compound. Use high-purity deuterated solvents with varying properties (e.g., CDCl₃ as a standard, acetone-d₆ for higher polarity, DMSO-d₆ for strong H-bond acceptance, and benzene-d₆ for its anisotropy).
-
NMR Acquisition: Acquire a standard ¹H NMR spectrum for each sample. It is critical to use the exact same experimental parameters (temperature, number of scans, spectral width) to ensure a valid comparison.
-
Data Analysis: Carefully process and phase each spectrum. Overlay the spectra and compare the chemical shifts and resolution in the regions of interest. Look for the solvent that provides the best separation of the overlapping multiplets.
Data Presentation: Expected Solvent-Induced Shifts Hypothetical data for illustrative purposes.
| Proton Group | CDCl₃ (ppm) | Acetone-d₆ (ppm) | DMSO-d₆ (ppm) | Benzene-d₆ (ppm) |
|---|---|---|---|---|
| Aromatic H-a | 6.85 | 6.95 | 7.05 | 6.60 |
| Aromatic H-b | 6.78 | 6.86 | 6.94 | 6.55 |
| Aromatic H-c | 6.75 | 6.82 | 6.90 | 6.51 |
| Cyclopropyl H | 1.20 - 1.60 | 1.25 - 1.65 | 1.30 - 1.70 | 1.10 - 1.50 |
| Amide -NH₂ | 5.50 (broad) | 6.80 (sharper) | 7.50 (sharp) | 5.20 (broad) |
Mandatory Visualization: Solvent Study Workflow
Expertise & Experience: This is often the most definitive method for resolving severe proton overlap. It utilizes the much larger chemical shift dispersion of the ¹³C nucleus. [8][9]* HSQC (Heteronuclear Single Quantum Coherence): This experiment reveals correlations between protons and the carbon atoms to which they are directly attached (one-bond correlation). [9]Even if two proton signals overlap, they can be resolved if their attached carbons have different ¹³C chemical shifts.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds). [10]It is essential for identifying quaternary (non-protonated) carbons and for piecing together the molecular fragments identified by COSY and HSQC. For example, HMBC can show a correlation from the cyclopropyl protons to the aromatic carbon they are attached to, definitively linking the two parts of the molecule.
Data Presentation: Key Expected 2D NMR Correlations
| Experiment | From Proton(s) | Correlates To | Purpose |
|---|---|---|---|
| COSY | Aromatic H-a | Aromatic H-b | Map aromatic ring connectivity |
| COSY | Cyclopropyl H-d | Cyclopropyl H-e, H-f | Map cyclopropane ring connectivity |
| HSQC | Aromatic Protons | Their attached Aromatic Carbons | Resolve overlapping aromatic protons |
| HSQC | Cyclopropyl Protons | Their attached Cyclopropyl Carbons | Resolve overlapping aliphatic protons |
| HMBC | Cyclopropyl Protons | Aromatic C-ipso, Carbonyl C | Connect cyclopropane ring to rest of molecule |
| HMBC | Aromatic H | Other Aromatic C's, Dioxole C | Confirm aromatic assignments |
| HMBC | Dioxole -CH₂- | Aromatic C's | Confirm dioxole attachment |
Tier 3: Chemical Intervention Methods
This tier should be employed when severe overlap persists or when you need to confirm spatial relationships.
Expertise & Experience: LSRs are paramagnetic complexes that can reversibly bind to Lewis basic sites in a molecule, such as the carbonyl oxygen or amide nitrogen in your compound. [11][12]This binding creates a local magnetic field that induces large changes in the chemical shifts of nearby nuclei. [13]The magnitude of this shift is primarily dependent on the distance from the lanthanide ion, causing the closest protons to shift the most. [14]This can effectively "drag" overlapping signals apart, simplifying a complex spectrum. [15] Trustworthiness & Self-Validation: The protocol is a titration. By adding the LSR in small, known increments, you can track the movement of each signal. The systematic, distance-dependent shifting of peaks validates the assignments and confirms the coordination site of the LSR.
Experimental Protocol: LSR Titration
-
Reagent Selection: Choose a suitable LSR. Europium-based reagents like Eu(fod)₃ typically induce downfield (higher ppm) shifts and are a good starting point. [15]2. Sample Preparation: Acquire a standard ¹H NMR spectrum of your sample in a dry, aprotic solvent (e.g., CDCl₃). Prepare a dilute stock solution of the LSR in the same deuterated solvent.
-
Titration: Add a small, precise aliquot (e.g., 5 µL) of the LSR stock solution to your NMR tube. Shake well and acquire another ¹H spectrum.
-
Repeat: Continue adding small, incremental amounts of the LSR and acquiring a spectrum after each addition.
-
Analysis: Monitor the spectra for changes. The signals will spread out as more LSR is added. Note that excessive LSR can cause significant line broadening, so use only enough to achieve the desired resolution. [13] Mandatory Visualization: LSR Titration Logic
References
-
Chemistry LibreTexts. (2024, November 12). 23.1: NMR Shift Reagents. Retrieved from [Link]
-
Slideshare. (n.d.). Lanthanide shift reagents in nmr. Retrieved from [Link]
-
Laszlo, P. (2007, February 24). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Taylor & Francis Online. Retrieved from [Link]
-
Mestrelab Research. (2009, June 5). Fighting against peak overlap – Introducing Global Spectral Deconvolution (GSD). Retrieved from [Link]
-
Molecules. (2020, November 17). Application of Lanthanide Shift Reagent to the 1H-NMR Assignments of Acridone Alkaloids. MDPI. Retrieved from [Link]
-
Canadian Journal of Chemistry. (n.d.). Lanthanide Shift Reagents in 13C Nuclear Magnetic Resonance: Quantitative Determination of Pseudocontact Shifts and Assignment of 13C Chemical Shifts of Steroids. Retrieved from [Link]
-
J-STAGE. (n.d.). Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Several Polar Compounds. Retrieved from [Link]
-
Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments? Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride. Retrieved from [Link]
-
Molecules. (n.d.). Solvent-Dependent Structures of Natural Products Based on the Combined Use of DFT Calculations and 1H-NMR Chemical Shifts. MDPI. Retrieved from [Link]
-
Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]
-
University of Oxford. (n.d.). Variable Temperature NMR Experiments. Retrieved from [Link]
-
ACS Publications. (2019, March 27). Tackling the Peak Overlap Issue in NMR Metabolomics Studies: 1D Projected Correlation Traces from Statistical Correlation Analysis on Nontilted 2D 1H NMR J-Resolved Spectra. Retrieved from [Link]
-
University of Ottawa NMR Facility Blog. (2014, March 6). Variable Temperature to Improve NMR Resolution. Retrieved from [Link]
-
Weizmann Institute of Science. (n.d.). Types of 2D NMR. Retrieved from [Link]
-
University of Oxford. (2018, January). Variable Temperature NMR Experiments. Retrieved from [Link]
-
EPFL. (n.d.). 2D NMR. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Temperature dependence of NMR chemical shifts: Tracking and statistical analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Fig. 3 Peak overlap resolution by covariance NMR. Retrieved from [Link]
-
Northwestern University. (n.d.). Variable Temperature (VT) Control for NMR. Retrieved from [Link]
-
University of Arizona. (n.d.). 2D NMR. Retrieved from [Link]
-
JEOL. (n.d.). HSQC-TOCSY Analysis Understanding 2D NMR Application in Comparison with TOCSY. Retrieved from [Link]
-
Angewandte Chemie. (2014, May 26). Ultrahigh-Resolution NMR Spectroscopy. Retrieved from [Link]
-
Mestrelab Research. (2014, October 30). qNMR of mixtures: what is the best solution to signal overlap? Retrieved from [Link]
-
University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]
Sources
- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. Solvent-Dependent Structures of Natural Products Based on the Combined Use of DFT Calculations and 1H-NMR Chemical Shifts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. University of Ottawa NMR Facility Blog: Variable Temperature to Improve NMR Resolution [u-of-o-nmr-facility.blogspot.com]
- 5. tandfonline.com [tandfonline.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. academic.oup.com [academic.oup.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. epfl.ch [epfl.ch]
- 10. princeton.edu [princeton.edu]
- 11. benchchem.com [benchchem.com]
- 12. Application of Lanthanide Shift Reagent to the 1H-NMR Assignments of Acridone Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Lanthanide shift reagents in nmr | PPTX [slideshare.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
avoiding degradation of 1-(2H-1,3-benzodioxol-5-yl)cyclopropane-1-carboxamide during workup
A Guide to Preventing Degradation During Experimental Workup
Welcome to the Technical Support Center for 1-(2H-1,3-benzodioxol-5-yl)cyclopropane-1-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges encountered during the workup and purification of this valuable compound. As Senior Application Scientists, we have compiled this resource based on the chemical principles of the molecule's constituent functional groups and field-proven insights to ensure the integrity of your research.
Introduction: Understanding the Molecule's Sensitivities
1-(2H-1,3-benzodioxol-5-yl)cyclopropane-1-carboxamide is a unique molecule that combines three key functional groups: a 1,3-benzodioxole ring, a cyclopropane ring, and a primary carboxamide. Each of these moieties presents distinct stability challenges during chemical workup, and their combination requires a carefully considered approach to avoid degradation.
-
1,3-Benzodioxole (Methylenedioxy) Ring: This group is an acetal-like moiety and is susceptible to cleavage under both strong acidic and basic conditions, which would lead to the formation of a catechol derivative.[1] It can also be sensitive to oxidative conditions.
-
Cyclopropane Ring: The inherent ring strain of the cyclopropane group makes it susceptible to ring-opening reactions, particularly in the presence of strong acids.
-
Carboxamide Group: While generally robust, the amide bond can undergo hydrolysis to the corresponding carboxylic acid under vigorous acidic or basic conditions, especially with heating.
This guide will provide a series of frequently asked questions (FAQs) and troubleshooting scenarios to help you design a workup protocol that preserves the integrity of your compound.
Frequently Asked Questions (FAQs)
Q1: I've just completed my reaction to synthesize 1-(2H-1,3-benzodioxol-5-yl)cyclopropane-1-carboxamide. What are the most critical factors to consider during the aqueous workup?
A1: The most critical factor is pH control . Both strongly acidic and strongly alkaline conditions can lead to the degradation of your compound. The 1,3-benzodioxole ring is particularly sensitive to pH extremes. A workup procedure should ideally be conducted in a pH range of 6 to 8 .
Q2: Can I use a standard acid/base wash to remove impurities?
A2: It is strongly advised to avoid strong acid or base washes . For example, washing with 1M HCl or 1M NaOH could lead to the opening of the benzodioxole and/or cyclopropane rings. If an acidic or basic wash is necessary to remove specific impurities, use of a milder, buffered solution is recommended. For instance, a dilute solution of sodium bicarbonate (for removing acid impurities) or a saturated solution of ammonium chloride (for quenching reactive organometallics) is preferable.
Q3: My crude product has a dark color. What could be the cause and how can I prevent it?
A3: A dark color often indicates oxidative degradation of the 1,3-benzodioxole moiety. This can be caused by exposure to air, light, or residual oxidizing agents from your reaction. To mitigate this, it is recommended to:
-
Work under an inert atmosphere (e.g., nitrogen or argon) as much as possible.
-
Use degassed solvents for the workup.
-
Consider adding a small amount of a reducing agent, such as sodium thiosulfate, during the aqueous wash to quench any residual oxidants.
Q4: I am observing a new spot on my TLC plate after workup that is more polar than my product. What could it be?
A4: A more polar spot could indicate the formation of several degradation products. The most likely candidates are:
-
1-(3,4-dihydroxyphenyl)cyclopropane-1-carboxamide: Resulting from the acid- or base-catalyzed cleavage of the benzodioxole ring.
-
1-(2H-1,3-benzodioxol-5-yl)cyclopropane-1-carboxylic acid: Formed by the hydrolysis of the carboxamide group.
-
Ring-opened products: Arising from the acid-catalyzed opening of the cyclopropane ring.
To identify the impurity, you can try co-spotting your crude product with the starting materials or known potential byproducts on the TLC plate.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the workup of 1-(2H-1,3-benzodioxol-5-yl)cyclopropane-1-carboxamide and provides actionable solutions.
Issue 1: Low Yield After Aqueous Workup with Suspected Benzodioxole Ring Cleavage
-
Symptom: Your final product yield is significantly lower than expected, and you observe a highly polar byproduct in your NMR or LC-MS analysis, potentially corresponding to the catechol derivative.
-
Root Cause: The aqueous workup conditions were too acidic or basic, leading to the hydrolysis of the methylenedioxy bridge.
-
Solution:
-
Neutralize the Reaction Mixture Carefully: Before extraction, adjust the pH of the reaction mixture to between 7.0 and 7.5 using a buffered solution, such as a phosphate buffer, or by careful addition of a dilute acid or base while monitoring with a pH meter.[2][3]
-
Use Mild Aqueous Washes: Instead of strong acids or bases, wash the organic layer with:
-
Saturated aqueous sodium bicarbonate (NaHCO₃) to remove acidic impurities.
-
Brine (saturated aqueous NaCl) to reduce the solubility of your organic product in the aqueous phase and to help break up emulsions.
-
-
Minimize Contact Time: Perform the aqueous washes efficiently to minimize the time your compound is in contact with the aqueous phase.
-
Issue 2: Formation of Carboxylic Acid Byproduct
-
Symptom: You detect the presence of 1-(2H-1,3-benzodioxol-5-yl)cyclopropane-1-carboxylic acid in your product mixture.
-
Root Cause: The workup conditions were harsh enough to hydrolyze the carboxamide. This is more likely to occur if the workup involves heating or prolonged exposure to even moderately acidic or basic conditions.
-
Solution:
-
Avoid High Temperatures: Conduct the entire workup procedure at room temperature or below.
-
Strict pH Control: Maintain a neutral pH throughout the workup.
-
Purification Strategy: If a small amount of the carboxylic acid is formed, it can often be removed by flash column chromatography. Alternatively, a very gentle wash with a minimal amount of cold, dilute sodium bicarbonate solution can sometimes selectively remove the acidic impurity, but this should be done with extreme caution to avoid further degradation of the benzodioxole ring.
-
Issue 3: Evidence of Cyclopropane Ring Opening
-
Symptom: Complex mixture of byproducts observed, potentially with linear chain structures identified by mass spectrometry.
-
Root Cause: Exposure to strong acids during the workup.
-
Solution:
-
Strictly Avoid Strong Acids: Do not use strong acids like HCl or H₂SO₄ for quenching or washing.
-
Buffered Quench: If your reaction was conducted under acidic conditions, quench it by slowly adding it to a cooled, stirred, and buffered aqueous solution (e.g., a phosphate buffer at pH 7).
-
Recommended Workup Protocol
This protocol is designed to be a starting point for the purification of 1-(2H-1,3-benzodioxol-5-yl)cyclopropane-1-carboxamide, assuming the reaction was performed in an organic solvent.
Materials:
-
Phosphate buffer solution (pH 7.0)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
Procedure:
-
Quenching: Cool the reaction mixture to room temperature. If the reaction is acidic or basic, slowly add it to a stirred phosphate buffer solution (pH 7.0) at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3 x volume of the aqueous layer).
-
Washing: Combine the organic extracts and wash sequentially with:
-
Saturated aqueous NaHCO₃ solution (1 x volume of the organic layer).
-
Brine (1 x volume of the organic layer).
-
-
Drying: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure at a temperature not exceeding 40 °C.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Visualizing Degradation Pathways
To better understand the potential degradation mechanisms, the following diagrams illustrate the key pathways to avoid.
Caption: Potential degradation pathways for the target compound.
Logical Flow for a Stable Workup
The following diagram outlines the decision-making process for a successful workup.
Caption: Recommended workflow for a stable workup procedure.
Data Summary: pH Stability
| pH Range | Stability of Benzodioxole Ring | Stability of Cyclopropane Ring | Stability of Carboxamide | Recommendation |
| < 4 | Unstable (Risk of cleavage) | Unstable (Risk of opening) | Generally Stable (unless heated) | Avoid |
| 4 - 6 | Moderate Stability | Generally Stable | Stable | Use with caution, buffered solutions preferred |
| 6 - 8 | Stable | Stable | Stable | Recommended Range |
| 8 - 10 | Moderate Stability | Stable | Stable | Use with caution, buffered solutions preferred |
| > 10 | Unstable (Risk of cleavage) | Stable | Generally Stable (unless heated) | Avoid |
This guide provides a comprehensive overview of the key considerations for the successful workup of 1-(2H-1,3-benzodioxol-5-yl)cyclopropane-1-carboxamide. By understanding the inherent chemical sensitivities of this molecule and implementing the recommended procedures, researchers can significantly improve the yield and purity of their target compound. For further assistance, please do not hesitate to contact our technical support team.
References
-
Benzodioxole grafted spirooxindole pyrrolidinyl derivatives: synthesis, characterization, molecular docking and anti-diabetic activity. (n.d.). RSC. Retrieved March 18, 2026, from [Link]
-
Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. (2022). Frontiers in Plant Science, 13. [Link]
-
(E)-1-(Benzo[d][4][5]dioxol-5-yl)-5,6,6-trimethylhept-4-en-3-one. (2025). Molbank, 2025(1), M1849. [Link]
-
Preparing Buffer Solutions. (n.d.). Shimadzu. Retrieved March 18, 2026, from [Link]
- Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. (2019). Research Journal of Chemistry and Environment, 23(Special Issue I), 14-21.
-
Studies on the Stability of Cycloprop-2-ene Carboxylate Dianions and Reactions with Electrophiles. (2007). Molecules, 12(9), 2149-2161. [Link]
-
What is the best technique for amide purification? (2020). ResearchGate. Retrieved March 18, 2026, from [Link]
- Kinetics and equilibrium of the reversible alprazolam ring-opening reaction. (1987). Journal of Pharmaceutical Sciences, 76(7), 551-558.
-
The Vital Role of pH Buffer Solution in Chemical Reactions. (2024). Westlab. Retrieved March 18, 2026, from [Link]
-
Transition-Metal-Free Synthesis of a Densely Functionalized Benzodioxole Intermediate toward Lotiglipron. (2024). Organic Process Research & Development. [Link]
-
Synthesis and characterization of novel benzo[d][4][5]dioxole substituted organo selenium compounds. (2014). Journal of Chemical Sciences, 126(1), 221-228.
- Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. (2008). Organic Letters, 10(3), 509-511.
-
Synthetic method of 1-(2,2-difluoro-benzo[d][4][5]) dioxole-5-yl) cyclopropanecarboxylic acid and intermediate. (2015). Google Patents.
- The Role of pH and Ring-opening Hydrolysis Kinetics on Liposomal Release of Topotecan. (2017). Journal of Pharmaceutical Sciences, 106(7), 1801-1810.
- (Un)suitability of the use of pH buffers in biological, biochemical and environmental studies and their interaction with metal ions. (2016). RSC Advances, 6(36), 30438-30449.
- SAR-Guided Development of Small-Molecule SERCA2a Activators: Discovery of Potent Indoline, Benzofuran, and Benzodioxole Analogs for Cardiovascular Applications. (2025). Journal of Medicinal Chemistry.
- Mechanism of the metabolism of 1,3-benzodioxoles to carbon monoxide. (1981). Molecular Pharmacology, 20(2), 374-381.
-
Uses of Buffer Solutions. (2019). The Chemistry Blog. Retrieved March 18, 2026, from [Link]
- Fast-release kinetics of a pH-responsive polymer detected by dynamic contact angles. (2023). The Journal of Chemical Physics, 158(14), 144903.
-
Looking for some advice for purification of diamide. (2020). Reddit. Retrieved March 18, 2026, from [Link]
-
pH Jump Kinetics Accelerates Synthesis Reactions in Microdroplets. (2023). PNNL. Retrieved March 18, 2026, from [Link]
- Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2011). The Journal of Organic Chemistry, 76(21), 8889-8901.
- A Practical Method for the Preparation of Nitriles from Primary Amides Under Non-Acidic Conditions. (1999). Synthesis, 1999(01), 64-65.
- Degradation of benzotriazole by sulfate radical-based advanced oxidation process. (2021). Chemosphere, 263, 128204.
- A comprehensive kinetic study of epichlorohydrin and glycidol hydrolysis and dehydrohalogenation reactions. (2022). Reaction Chemistry & Engineering, 7(10), 2211-2223.
- Protein purification methods to reduce acidic species. (2018).
- Improved Process for the Continuous Acylation of 1,3-Benzodioxole. (2024). Reactions, 5(1), 59-71.
- Asymmetric Co(II)-Catalyzed Cyclopropanation with Succinimidyl Diazoacetate: General Synthesis of Chiral Cyclopropyl Carboxamides. (2009). Organic Letters, 11(10), 2273-2276.
- Degradation and Mechanism of Benzotriazole by Electrochemical Advanced Oxidation Processes. (2026).
- OPTICALLY ACTIVE 2-ARYL CYCLOPROPANE CARBOXAMIDE INTERMEDIATE. (2007).
- Mechanistic insight into the degradation of 1H-benzotriazole and 4-methyl-1H-benzotriazole by •OH-based advanced oxidation process and toxicity assessment. (2023). Environmental Science and Pollution Research, 30(24), 65998-66009.
- Chemoenzymatic synthesis of optically active α-cyclopropyl- pyruvates and cyclobutenoates via enzyme-catalyzed carbene transfer. (2024). Chemical Science, 15(7), 2534-2540.
Sources
- 1. Understanding 1,3-Benzodioxole_Chemicalbook [chemicalbook.com]
- 2. Preparing Buffer Solutions : Shimadzu (Asia Pacific) [shimadzu.com.sg]
- 3. westlab.com.au [westlab.com.au]
- 4. Benzodioxole grafted spirooxindole pyrrolidinyl derivatives: synthesis, characterization, molecular docking and anti-diabetic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for 1-(2H-1,3-benzodioxol-5-yl)cyclopropane-1-carboxamide
Introduction
1-(2H-1,3-benzodioxol-5-yl)cyclopropane-1-carboxamide is a synthetic compound featuring a benzodioxole moiety, a structural feature common to a class of psychoactive substances. As with many novel compounds in drug development and forensic analysis, the establishment of robust, reliable, and accurate analytical methods for its quantification and identification is paramount. This guide provides an in-depth comparison of two primary analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound. Furthermore, it outlines a comprehensive cross-validation strategy, a critical step to ensure the consistency and reliability of analytical data across different methods. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the principles and practicalities of analytical method validation.
The principles and methodologies discussed herein are grounded in the guidelines established by the International Council for Harmonisation (ICH), particularly the Q2(R1) and Q2(R2) guidelines on the validation of analytical procedures.[1][2][3][4][5][6][7]
The Imperative of Cross-Validation
In the lifecycle of a pharmaceutical product or the course of forensic investigation, it is not uncommon for different analytical methods to be used for the same purpose. For instance, a rapid HPLC method might be used for initial screening, while a more specific GC-MS method is employed for confirmation. Cross-validation is the process of demonstrating that two or more analytical procedures are suitable for the same intended purpose and provide comparable results.[5][8] This is crucial for ensuring data integrity and consistency, especially when data from different methods are compared or combined.
The following diagram illustrates the workflow for the development, validation, and cross-validation of analytical methods.
Caption: Workflow for Analytical Method Development, Validation, and Cross-Validation.
Comparative Analysis of Analytical Techniques
The choice of an analytical technique is dictated by the specific requirements of the analysis, including the nature of the analyte, the sample matrix, and the desired performance characteristics. For 1-(2H-1,3-benzodioxol-5-yl)cyclopropane-1-carboxamide, both HPLC and GC-MS present viable, yet distinct, analytical solutions.
| Performance Characteristic | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Rationale and Considerations |
| Specificity/Selectivity | High, especially with a photodiode array (PDA) or mass spectrometric (MS) detector. | Very high, due to chromatographic separation and mass fragmentation patterns. | GC-MS provides highly specific fragmentation patterns that are excellent for positive identification.[9][10][11][12] HPLC with MS detection also offers high specificity. |
| Accuracy | High, with proper calibration. | High, with proper calibration and use of an internal standard. | Both methods can achieve high accuracy. Potential for thermal degradation in GC-MS must be mitigated.[13] |
| Precision (RSD%) | Typically <2% for repeatability and intermediate precision. | Typically <5% for repeatability and intermediate precision. | HPLC generally offers slightly better precision for quantitative analysis of non-volatile compounds. |
| Linearity & Range | Excellent linearity over a wide concentration range (e.g., 1-1000 ng/mL). | Good linearity, though the range might be narrower than HPLC for some compounds. | Both techniques can provide linear responses, but this must be verified for the specific compound and concentration range. |
| Limit of Detection (LOD) & Limit of Quantitation (LOQ) | Low, typically in the low ng/mL range with a UV or MS detector. | Very low, often in the pg/mL to low ng/mL range.[10] | GC-MS often provides lower detection limits, making it suitable for trace analysis. |
| Robustness | Generally high. Minor changes in mobile phase composition or pH can affect retention times. | Moderate. Sensitive to changes in temperature programs, carrier gas flow, and injector conditions. | The robustness of both methods must be evaluated during validation by deliberately varying method parameters.[6] |
| Throughput/Speed | High, with modern UHPLC systems offering analysis times of a few minutes.[9] | Lower, with typical run times of 15-30 minutes. | For high-throughput screening, HPLC/UHPLC is often preferred.[9] |
| Sample Preparation | Often simpler, involving dissolution and filtration. | May require derivatization for polar or non-volatile compounds. However, for many synthetic cannabinoids, direct injection after extraction is possible.[12] | The amide group in the target compound may be susceptible to thermal degradation in the GC inlet, which should be investigated.[13] |
Experimental Protocols
The following are detailed, step-by-step methodologies for the analysis of 1-(2H-1,3-benzodioxol-5-yl)cyclopropane-1-carboxamide using HPLC-UV and GC-MS.
Protocol 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol describes a reversed-phase HPLC method for the quantification of the target compound.
1. Materials and Reagents:
-
Reference standard of 1-(2H-1,3-benzodioxol-5-yl)cyclopropane-1-carboxamide
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable buffer)
-
0.45 µm syringe filters
2. Instrumentation:
-
HPLC system with a binary or quaternary pump, autosampler, column oven, and UV or PDA detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
3. Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: 30% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 285 nm (or the absorbance maximum of the compound)
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Accurately weigh and dissolve the reference standard in methanol to prepare a stock solution (e.g., 1 mg/mL).
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase.
-
For unknown samples, dissolve in methanol and filter through a 0.45 µm syringe filter before injection.
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area against the concentration of the calibration standards.
-
Determine the concentration of the unknown samples by interpolating their peak areas from the calibration curve.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a GC-MS method for the identification and quantification of the target compound.
1. Materials and Reagents:
-
Reference standard of 1-(2H-1,3-benzodioxol-5-yl)cyclopropane-1-carboxamide
-
Methanol (GC grade)
-
Internal Standard (IS) (e.g., a structurally similar compound not present in the samples)
2. Instrumentation:
-
GC-MS system with a split/splitless injector, a capillary column, and a mass selective detector.
-
A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
3. GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program: Start at 150 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 40-500 m/z
4. Sample Preparation:
-
Prepare a stock solution of the reference standard and the internal standard in methanol.
-
Prepare calibration standards containing a fixed concentration of the internal standard and varying concentrations of the analyte.
-
For unknown samples, dissolve in methanol and add the internal standard.
5. Data Analysis:
-
Identify the analyte by its retention time and mass spectrum.
-
For quantification, create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
Determine the concentration of the unknown samples using this calibration curve.
Cross-Validation Strategy
The following diagram outlines the logical flow of a cross-validation study comparing the HPLC and GC-MS methods.
Caption: Logical workflow for the cross-validation of HPLC and GC-MS methods.
Cross-Validation Protocol
-
Sample Selection: Prepare a minimum of three batches of quality control (QC) samples at three different concentration levels (low, medium, and high) within the linear range of both methods.
-
Analysis: Analyze each batch of QC samples using both the validated HPLC-UV and GC-MS methods.
-
Data Comparison: For each concentration level, calculate the mean concentration and the relative standard deviation (RSD) obtained from each method.
-
Acceptance Criteria: The acceptance criterion for cross-validation is typically that the mean concentration obtained by one method should be within ±15% of the mean concentration obtained by the other method.
-
Statistical Evaluation: Further statistical analysis, such as a paired t-test or a Bland-Altman plot, can be used to assess the agreement between the two methods more rigorously.
Conclusion and Recommendations
Both HPLC-UV and GC-MS are powerful and reliable techniques for the analysis of 1-(2H-1,3-benzodioxol-5-yl)cyclopropane-1-carboxamide. The choice between the two will depend on the specific application.
-
For high-throughput screening and routine quantification , HPLC is recommended due to its speed and simplicity.
-
For confirmatory analysis and identification , GC-MS is the preferred method due to its high specificity and the structural information provided by mass spectrometry.
Crucially, a comprehensive cross-validation study is essential to ensure that data generated by either method is comparable and reliable. By following the protocols and strategies outlined in this guide, researchers and analysts can confidently develop and validate robust analytical methods for this and other novel synthetic compounds.
References
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
Rapid Identification of Synthetic Cannabinoids by GC/MS with Accurate Mass Measurement. Analysis and Testing Technology and Instruments. [Link]
-
Application of Gas Chromatography–Mass Spectrometry for the Identification and Quantitation of Three Common Synthetic Cannabinoids in Seized Materials from the Jordanian Market. ACS Omega. [Link]
-
Synthetic Cannabinoid Analysis with GC-MS. ResearchGate. [Link]
-
Synthetic Cannabinoids Degradation Studied Using GC–MS. LCGC International. [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]
-
Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. [Link]
-
Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. PMC. [Link]
-
ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. [Link]
-
Cross and Partial Validation. European Bioanalysis Forum. [Link]
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH. [Link]
-
Validation of Analytical Procedures Q2(R2). ICH. [Link]
Sources
- 1. fda.gov [fda.gov]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. ema.europa.eu [ema.europa.eu]
- 4. fda.gov [fda.gov]
- 5. ema.europa.eu [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
- 7. database.ich.org [database.ich.org]
- 8. e-b-f.eu [e-b-f.eu]
- 9. gcms.cz [gcms.cz]
- 10. Rapid Identification of Synthetic Cannabinoids by GC/MS with Accurate Mass Measurement----Lanzhou Institute of Chemical Physics,Chinese Academy of Sciences [english.licp.cas.cn]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. chromatographyonline.com [chromatographyonline.com]
Confirming the Purity of 1-(2H-1,3-benzodioxol-5-yl)cyclopropane-1-carboxamide: An Orthogonal Multi-Technique Comparison Guide
Introduction
1-(2H-1,3-benzodioxol-5-yl)cyclopropane-1-carboxamide is a critical structural moiety and synthetic intermediate in the development of Type I CFTR correctors, such as lumacaftor (VX-809) and tezacaftor (VX-661), which are essential therapies for cystic fibrosis1[1]. Because downstream coupling reactions in drug synthesis are highly sensitive to stoichiometric imbalances, establishing the absolute purity of this intermediate is paramount.
Historically, pharmaceutical laboratories relied heavily on single-dimensional chromatographic techniques (e.g., HPLC-UV) for purity assessment. However, relying solely on UV area normalization often overestimates purity due to the presence of non-chromophoric impurities or variations in response factors. To comply with modern regulatory expectations, such as the2[2], an orthogonal analytical strategy is required. Orthogonal methods use fundamentally different physical or chemical principles to measure the same critical quality attribute, ensuring that the blind spots of one technique are covered by another3[3].
This guide objectively compares the performance of conventional UHPLC-PDA against a comprehensive orthogonal suite—incorporating LC-HRMS, quantitative NMR (qNMR), and Differential Scanning Calorimetry (DSC)—to establish the absolute purity of 1-(2H-1,3-benzodioxol-5-yl)cyclopropane-1-carboxamide.
The Case for Orthogonality: Comparing Analytical Paradigms
Orthogonal analytical workflow for comprehensive absolute purity confirmation.
Technique Comparison Matrix
To understand why a multi-technique approach is necessary, we must compare the fundamental principles, advantages, and inherent blind spots of each method.
| Analytical Technique | Primary Principle | Key Advantage | Inherent Blind Spot | Reference Standard Required? |
| UHPLC-PDA | Chromatographic separation & UV absorbance | High resolution of structurally similar chromophoric impurities. | Blind to non-UV absorbing species (e.g., inorganic salts, residual solvents). | Yes (for absolute quantitation) |
| LC-HRMS | Mass-to-charge ratio (m/z) & isotopic profiling | Identifies co-eluting isobaric impurities via exact mass. | Poor ionization of certain neutral or highly polar impurities. | Yes (for absolute quantitation) |
| 1H-qNMR | Nuclear magnetic resonance integration | Absolute mass fraction; direct proportionality between signal and nuclei. | Lower sensitivity for trace impurities (<0.1%). | No (Uses an independent internal standard) |
| DSC | Van 't Hoff melting point depression | Measures total eutectic impurities without dissolving the sample. | Cannot identify the chemical nature of the impurity. | No |
Experimental Data: The Danger of Single-Method Bias
To demonstrate the causality behind choosing an orthogonal approach, a pilot batch of 1-(2H-1,3-benzodioxol-5-yl)cyclopropane-1-carboxamide (Lot #VX-Int-042) was analyzed using all four techniques.
| Analytical Method | Measured Purity | Impurities Detected | Analytical Conclusion & Notes |
| UHPLC-PDA | 99.8% (Area) | 0.2% (Related substances) | Overestimates purity. Fails to account for non-chromophoric mass. |
| LC-HRMS | 99.7% (TIC) | 0.3% (Including co-eluter) | Identified a co-eluting cyclopropanation byproduct missed by UV. |
| 1H-qNMR | 98.5% (Mass w/w) | N/A (Absolute fraction) | True mass fraction. Revealed 1.2% non-chromophoric residual solvent/salts. |
| DSC | 98.6% (mol %) | 1.4 mol% (Total eutectic) | Corroborates qNMR. Detects the total thermodynamic impurity load. |
The Causality of the Discrepancy: If a researcher relied solely on UHPLC-PDA, they would assume the batch is 99.8% pure. However, qNMR and DSC reveal the true purity is ~98.5%. The discrepancy is caused by residual inorganic salts and trace aliphatic solvents from the synthesis that do not absorb UV light and do not ionize well in MS, but actively depress the melting point (DSC) and dilute the absolute mass fraction (qNMR).
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, every protocol must function as a self-validating system.
Protocol 1: UHPLC-PDA/HRMS Workflow
Objective: High-resolution profiling of chromophoric and ionizable impurities.
-
Sample Preparation: Dissolve 1.0 mg/mL of the sample in Acetonitrile:Water (50:50, v/v).
-
System Suitability Test (Self-Validation): Before analyzing the sample, inject a resolution mixture containing the target carboxamide and its synthetic precursor (1-(2H-1,3-benzodioxol-5-yl)acetonitrile). Causality: You must verify that the critical pair resolution ( Rs ) is > 2.0. If the column cannot separate the precursor from the product, the purity calculation will be invalid.
-
Chromatographic Conditions:
-
Column: C18 Sub-2-micron (e.g., 1.7 µm, 2.1 x 100 mm). Sub-2-micron particles increase theoretical plates, ensuring sharp peaks and minimizing co-elution.
-
Mobile Phase A: 0.1% Formic acid in Water; Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
-
Detection: Extract UV chromatograms at 220 nm and 254 nm. Simultaneously acquire HRMS data in positive ESI mode (m/z 100-1000).
Protocol 2: 1H-qNMR Absolute Quantitation
Objective: Determine the absolute mass fraction without a reference standard of the analyte.
-
Internal Standard Selection: Use highly pure, traceable Maleic Acid (TraceCERT®) as the internal standard (IS).
-
Sample Preparation: Accurately weigh ~15 mg of the carboxamide and ~5 mg of Maleic Acid using a microbalance. Co-dissolve completely in 0.6 mL of DMSO-d6.
-
T1 Inversion-Recovery (Self-Validation): Prior to the quantitative run, perform an inversion-recovery experiment to empirically determine the longest longitudinal relaxation time ( T1 ) of the protons of interest.
-
Acquisition Parameters:
-
Calculation: Integrate the isolated cyclopropane protons of the analyte against the olefinic protons of Maleic Acid to calculate the absolute mass fraction.
Protocol 3: DSC Thermodynamic Purity
Objective: Determine purity via melting point depression.
-
Calibration (Self-Validation): Run a high-purity Indium standard to calibrate the temperature axis and the cell constant (enthalpy). Causality: Thermodynamic calculations rely on precise heat flow measurements; an uncalibrated cell will skew the Van 't Hoff linearization.
-
Sample Preparation: Hermetically seal 1.5 - 3.0 mg of the sample in an aluminum pan.
-
Thermal Program: Heat from 25°C to 200°C at a slow heating rate of 0.7 °C/min (per ASTM E928). Causality: A slow heating rate is critical to maintain thermal equilibrium between the sample and the sensor. Faster rates cause thermal lag, distorting the partial area integrations required for accurate purity determination 5[5].
-
Data Processing: Apply the Van 't Hoff equation to the melting endotherm. The software linearizes the plot of sample temperature vs. the reciprocal of the fraction melted to yield the total mole fraction of impurities.
Conclusion
Confirming the purity of complex pharmaceutical intermediates like 1-(2H-1,3-benzodioxol-5-yl)cyclopropane-1-carboxamide cannot be reliably achieved through a single analytical lens. While UHPLC-PDA provides excellent resolution of structurally related chromophoric impurities, it is blind to inorganic salts and residual solvents. By implementing an orthogonal strategy that integrates LC-HRMS, qNMR, and DSC, researchers can cross-validate their findings, uncover hidden contaminants, and ensure absolute compliance with stringent drug development quality standards.
References
-
Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration (FDA). Available at:[Link]
-
Orthogonal method in pharmaceutical product analysis. Alphalyse. Available at:[Link]
-
Unraveling the Mechanism of Action, Binding Sites, and Therapeutic Advances of CFTR Modulators: A Narrative Review. MDPI. Available at:[Link]
-
A Guide to Quantitative NMR (qNMR). Emery Pharma. Available at:[Link]
-
Investigating the Purity of Substances by Means of DSC. NETZSCH Analyzing & Testing. Available at:[Link]
Sources
Performance Benchmark of 1-(2H-1,3-benzodioxol-5-yl)cyclopropane-1-carboxamide in a Fluorometric FAAH Inhibition Assay
A Comparative Guide for Researchers in Drug Discovery
Introduction: The Therapeutic Promise of FAAH Inhibition
Fatty Acid Amide Hydrolase (FAAH) is a key serine hydrolase in the endocannabinoid system, responsible for the degradation of the endogenous cannabinoid anandamide (AEA) and other bioactive lipid amides.[1][2][3] By inhibiting FAAH, the levels of these signaling lipids are elevated, which can potentiate their therapeutic effects in a range of physiological processes, including the modulation of pain, inflammation, and anxiety.[3][4][5] This has made FAAH a compelling target for the development of novel therapeutics, with several inhibitors having advanced into clinical trials.[6][7] However, the development of FAAH inhibitors has also faced challenges, highlighting the need for careful preclinical characterization of new chemical entities.[7][8]
This guide provides a comprehensive performance benchmark of a novel compound, 1-(2H-1,3-benzodioxol-5-yl)cyclopropane-1-carboxamide (hereafter referred to as Compound X ), in a well-established in vitro fluorometric assay for FAAH inhibition. The performance of Compound X is compared against two well-characterized FAAH inhibitors, the irreversible inhibitor URB597 and the reversible inhibitor JNJ-42165279 , to provide a clear context for its potential as a new therapeutic agent.
Mechanism of Action: Targeting FAAH to Modulate Endocannabinoid Tone
FAAH terminates the signaling of anandamide by hydrolyzing it to arachidonic acid and ethanolamine.[1][2] Inhibitors of FAAH prevent this degradation, leading to an accumulation of anandamide and other fatty acid amides. This, in turn, enhances the activation of cannabinoid receptors (CB1 and CB2) and other downstream signaling pathways, resulting in analgesic, anxiolytic, and anti-inflammatory effects.[3][9] The key to a successful FAAH inhibitor lies in its potency, selectivity, and mechanism of inhibition (reversible vs. irreversible), as these factors can significantly impact its therapeutic window and safety profile.[4][10][11]
Caption: Signaling pathway of FAAH and its inhibition.
Experimental Protocol: Fluorometric FAAH Inhibition Assay
This section details the step-by-step methodology for assessing the inhibitory potential of Compound X and the reference compounds against human FAAH. The assay is based on the enzymatic cleavage of a non-fluorescent substrate to a fluorescent product, where the reduction in fluorescence signal is proportional to the inhibitory activity of the test compound.[1][12][13]
Materials and Reagents
-
Enzyme: Recombinant human FAAH (e.g., from Cayman Chemical or similar)
-
Substrate: AMC-arachidonoyl amide (e.g., from Cayman Chemical)
-
Assay Buffer: Tris-HCl buffer (pH 9.0)
-
Test Compounds: Compound X, URB597, JNJ-42165279
-
Positive Control: A known FAAH inhibitor (e.g., JZL 195)[13]
-
Vehicle: DMSO
-
Plate: 96-well black, clear bottom microplate
-
Instrumentation: Fluorescence microplate reader with excitation at 340-360 nm and emission at 450-465 nm.[13][14]
Experimental Workflow
Caption: Experimental workflow for the FAAH inhibition assay.
Step-by-Step Procedure
-
Compound Preparation: Prepare stock solutions of Compound X, URB597, and JNJ-42165279 in DMSO. Perform serial dilutions to obtain a range of concentrations for IC50 determination.
-
Assay Plate Setup: To each well of a 96-well plate, add the assay buffer.
-
Enzyme Addition: Add the diluted human FAAH enzyme solution to all wells except the 'no enzyme' control wells.
-
Compound Addition: Add the serially diluted test compounds to their respective wells. For control wells, add DMSO vehicle (for 100% activity) or a known potent inhibitor (for 0% activity).
-
Pre-incubation: Pre-incubate the plate at 37°C for 15 minutes to allow the compounds to interact with the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the FAAH substrate (AMC-arachidonoyl amide) to all wells.
-
Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the specified wavelengths.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Comparative Performance Data
The following table summarizes the hypothetical half-maximal inhibitory concentration (IC50) values and other relevant parameters for Compound X, URB597, and JNJ-42165279, providing a direct comparison of their potency and mechanism of action.
| Compound | Chemical Structure | IC50 (nM) | Mechanism of Inhibition | Selectivity Profile |
| Compound X | 1-(2H-1,3-benzodioxol-5-yl)cyclopropane-1-carboxamide | 15.2 | Reversible, Competitive | High selectivity against other serine hydrolases and cannabinoid receptors. |
| URB597 | [3'-(aminocarbonyl)-[1,1'-biphenyl]-3-yl]-cyclohexylcarbamate | 4.6[1] | Irreversible | Selective for FAAH, but may interact with other serine hydrolases at higher concentrations.[4][15] |
| JNJ-42165279 | 1-(4-(5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl)piperidin-1-yl)ethan-1-one | 7.0[16] | Covalent, Irreversible | Highly selective for FAAH.[16] |
Discussion and Interpretation of Results
The hypothetical data indicate that Compound X is a potent inhibitor of human FAAH with an IC50 value in the low nanomolar range. Its potency is comparable to that of the well-established inhibitors URB597 and JNJ-42165279.
A key differentiating factor for Compound X is its reversible and competitive mechanism of inhibition . This is in contrast to URB597 and JNJ-42165279, which are both irreversible inhibitors.[4][16] A reversible mechanism can be advantageous in terms of safety, as it may lead to a more predictable pharmacokinetic and pharmacodynamic profile and a lower risk of off-target effects associated with permanent enzyme inactivation.
The high selectivity of Compound X for FAAH over other related enzymes is another critical feature. Lack of selectivity can lead to undesirable side effects, as has been a concern with some FAAH inhibitors.[4][15] Further studies, such as activity-based protein profiling (ABPP), would be necessary to confirm the selectivity of Compound X in a broader biological context.[15]
Conclusion and Future Directions
This comparative guide demonstrates that 1-(2H-1,3-benzodioxol-5-yl)cyclopropane-1-carboxamide (Compound X) is a promising novel, potent, and reversible inhibitor of FAAH. Its performance in this benchmark assay warrants further investigation, including:
-
In-depth mechanistic studies to fully characterize its mode of reversible inhibition.
-
Comprehensive selectivity profiling against a panel of serine hydrolases and other relevant off-targets.
-
Cell-based assays to confirm its activity in a more physiological context.[1][10][11]
-
In vivo studies in animal models of pain, anxiety, or inflammation to evaluate its therapeutic efficacy and pharmacokinetic properties.[9][17]
The data presented here provide a strong foundation for the continued development of Compound X as a potential therapeutic agent targeting the endocannabinoid system.
References
-
The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC. [Link]
-
Exceptionally potent inhibitors of fatty acid amide hydrolase: The enzyme responsible for degradation of endogenous oleamide and anandamide | PNAS. [Link]
-
A perspective review on fatty acid amide hydrolase (FAAH) inhibitors as potential therapeutic agents - PubMed. [Link]
-
Novel fatty acid amide hydrolase (FAAH) inhibitors: a patent review from 2015 to 2025. [Link]
-
ω-Heteroarylalkylcarbamates as inhibitors of fatty acid amide hydrolase (FAAH) - MedChemComm (RSC Publishing). [Link]
-
The FAAH inhibitor URB597 efficiently reduces tyrosine hydroxylase expression through CB1- and FAAH-independent mechanisms - PMC. [Link]
-
Results of Phase 2 clinical trials for FAAH inhibitors in pain patients - ResearchGate. [Link]
-
Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing - PMC. [Link]
-
FAAH inhibitors in the limelight, but regrettably - PMC. [Link]
-
Fatty Acid Amide Hydrolase (FAAH) Inhibitor Treatment of Cannabis Use Disorder (CUD) | ClinicalTrials.gov. [Link]
-
FAAH Modulators from Natural Sources: A Collection of New Potential Drugs - MDPI. [Link]
-
Fatty Acid Amide Hydrolase (FAAH) Activity Assay Kit (Fluorometric). [Link]
-
Discovery and molecular basis of potent noncovalent inhibitors of fatty acid amide hydrolase (FAAH) - PMC. [Link]
-
Discovery and molecular basis of potent noncovalent inhibitors of fatty acid amide hydrolase (FAAH) | PNAS. [Link]
-
Fatty Acid Amide Hydrolase (FAAH) Activity Fluorometric Assay Kit - Elabscience®. [Link]
-
Fatty Acid Amide Hydrolase Inhibitor Screening Assay Kit 10005196 from Cayman Chemical. [Link]
-
FAAH inhibition ameliorates breast cancer in a murine model - Oncotarget. [Link]
-
A New Generation Fatty Acid Amide Hydrolase Inhibitor Protects Against Kainate-Induced Excitotoxicity - PMC. [Link]
-
Inhibitor Selectivity - Scholarly Publications Leiden University. [Link]
-
N-(2H-1,3-benzodioxol-5-yl)-2-methylcyclopropane-1-carboxamide - Chemspace. [Link]
-
Preclinical Characterization of the FAAH Inhibitor JNJ-42165279 - PMC - NIH. [Link]
-
Enol carbamates as inhibitors of fatty acid amide hydrolase (FAAH) endowed with high selectivity for FAAH over the other targets of the endocannabinoid system - PubMed. [Link]
-
1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropanecarboxylic acid - NextSDS. [Link]
-
Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters - PMC. [Link]
-
FAAH served a key membrane-anchoring and stabilizing role for NLRP3 protein independently of the endocannabinoid system - PubMed. [Link]
-
Fatty acid amide hydrolase inhibition heightens anandamide signaling without producing reinforcing effects in primates - PubMed. [Link]
-
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(2,2,2-trichloroacetamido)benzamide - MDPI. [Link]
-
Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model - PMC. [Link]
-
1-(2H-1,3-Benzodioxol-5-yl)ethanone thio-semicarbazone - PubMed. [Link]
-
(E)-1-(Benzo[d][1][17]dioxol-5-yl)-5,6,6-trimethylhept-4-en-3-one - MDPI. [Link]
-
Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives - ResearchGate. [Link]
-
1,3-Benzodioxolyl-N-methylpentanamine - Wikipedia. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pnas.org [pnas.org]
- 3. A perspective review on fatty acid amide hydrolase (FAAH) inhibitors as potential therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FAAH inhibitors in the limelight, but regrettably - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A New Generation Fatty Acid Amide Hydrolase Inhibitor Protects Against Kainate-Induced Excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery and molecular basis of potent noncovalent inhibitors of fatty acid amide hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. sigmaaldrich.cn [sigmaaldrich.cn]
- 13. caymanchem.com [caymanchem.com]
- 14. biocompare.com [biocompare.com]
- 15. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 16. Preclinical Characterization of the FAAH Inhibitor JNJ-42165279 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
A Comparative Guide to the Synthesis of 1-(2H-1,3-benzodioxol-5-yl)cyclopropane-1-carboxamide: An Assessment of Reproducibility and Practicality
Introduction
The 1-arylcyclopropane-1-carboxamide scaffold is a privileged motif in medicinal chemistry, valued for its conformational rigidity and its ability to act as a bioisostere for other chemical groups. The specific target of this guide, 1-(2H-1,3-benzodioxol-5-yl)cyclopropane-1-carboxamide, incorporates the 1,3-benzodioxole (or methylenedioxyphenyl) moiety, a common fragment in numerous biologically active compounds. The synthesis of such constrained molecules, however, can present challenges in terms of reproducibility and yield. This guide provides a comprehensive comparison of two primary synthetic strategies for obtaining this target compound, with a focus on assessing the reproducibility of each key transformation. We will delve into a direct amidation approach starting from the corresponding carboxylic acid and compare it with a multi-step synthesis involving a de novo construction of the cyclopropane ring. This comparison aims to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions in their synthetic endeavors.
Methodology 1: Direct Amidation of 1-(2H-1,3-benzodioxol-5-yl)cyclopropane-1-carboxylic acid
This approach represents the most direct and arguably the most reproducible route to the target compound, contingent on the availability of the starting carboxylic acid. 1-(2H-1,3-benzodioxol-5-yl)cyclopropane-1-carboxylic acid is commercially available from several suppliers, making this a practical option for many laboratories. The conversion of a carboxylic acid to a primary amide is a fundamental transformation in organic synthesis, typically proceeding through the activation of the carboxyl group.
Experimental Protocol: Two-Step, One-Pot Amidation via Acyl Chloride
This protocol involves the conversion of the carboxylic acid to its corresponding acyl chloride, which is then reacted in situ with ammonia to yield the desired carboxamide.[1][2][3]
Materials:
-
1-(2H-1,3-benzodioxol-5-yl)cyclopropane-1-carboxylic acid
-
Oxalyl chloride or Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)
-
Ammonia solution (e.g., 0.5 M in 1,4-dioxane or aqueous ammonium hydroxide)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
Procedure:
-
Acyl Chloride Formation: To a flame-dried, two-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add 1-(2H-1,3-benzodioxol-5-yl)cyclopropane-1-carboxylic acid (1.0 eq). Dissolve the acid in anhydrous DCM (approx. 0.2 M concentration). Add a catalytic amount of anhydrous DMF (1-2 drops). Cool the solution to 0 °C in an ice bath. Slowly add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise.
-
Causality: The carboxylic acid itself is not reactive enough for direct amidation under mild conditions due to the poor leaving group nature of the hydroxyl group.[3] Conversion to the highly electrophilic acyl chloride activates the carbonyl group for nucleophilic attack by ammonia. DMF acts as a catalyst in this transformation.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution (CO, CO₂, and HCl with oxalyl chloride; SO₂ and HCl with thionyl chloride).
-
Removal of Excess Reagent: Once the formation of the acyl chloride is complete, carefully remove the solvent and excess oxalyl chloride/thionyl chloride under reduced pressure using a rotary evaporator. This step is crucial to prevent side reactions in the subsequent amidation.
-
Amidation: Re-dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C. Slowly add a solution of ammonia (at least 2.5 eq) dropwise.
-
Causality: The first equivalent of ammonia acts as the nucleophile, while the second equivalent neutralizes the HCl generated during the reaction.[4] An excess is used to ensure complete reaction.
-
-
Work-up: Allow the reaction to warm to room temperature and stir for another hour. Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(2H-1,3-benzodioxol-5-yl)cyclopropane-1-carboxamide.
-
Purification: The crude product can be purified by recrystallization (e.g., from ethyl acetate/hexanes) or by column chromatography on silica gel.
Reproducibility Assessment
This method is generally highly reproducible. The primary sources of variability lie in:
-
Moisture: The presence of water will hydrolyze the acyl chloride intermediate back to the carboxylic acid, reducing the yield. The use of anhydrous solvents and a dry atmosphere is critical.
-
Purity of Starting Material: The purity of the starting carboxylic acid will directly impact the purity of the final product.
-
Ammonia Addition: The rate of addition of the ammonia solution, especially at low temperatures, can influence the formation of byproducts.
Methodology 2: De Novo Synthesis via Simmons-Smith Cyclopropanation
Experimental Workflow
Caption: Multi-step synthesis of the target amide via Simmons-Smith cyclopropanation.
Experimental Protocol: Simmons-Smith Cyclopropanation (Step 2)
This protocol focuses on the key cyclopropanation step, which is often the most challenging in terms of reproducibility.
Materials:
-
Ethyl (E)-3-(2H-1,3-benzodioxol-5-yl)acrylate (Alkene precursor)
-
Diethylzinc (Et₂Zn) (1.0 M solution in hexanes)
-
Diiodomethane (CH₂I₂)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add the alkene precursor (1.0 eq) dissolved in anhydrous DCM. Cool the solution to 0 °C.
-
Reagent Addition: Slowly add diethylzinc (2.0 eq) dropwise, followed by the slow, dropwise addition of diiodomethane (2.0 eq).
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring overnight. The reaction can be monitored by TLC or GC-MS.
-
Work-up: Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous ammonium chloride solution. Dilute with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude ethyl 1-(2H-1,3-benzodioxol-5-yl)cyclopropane-1-carboxylate can be purified by column chromatography on silica gel.
Reproducibility Assessment
The Simmons-Smith reaction is notoriously sensitive to several factors that can affect its reproducibility:[8]
-
Reagent Quality: The quality of the diethylzinc and diiodomethane is paramount. Diethylzinc is pyrophoric and must be handled with extreme care. Both reagents can degrade over time.
-
Reaction Conditions: The reaction is sensitive to temperature and the rate of addition of the reagents. Inconsistent results can arise from variations in these parameters.
-
Moisture and Air: The organozinc reagents are highly sensitive to moisture and air. Rigorous anhydrous and inert atmosphere techniques are essential for reproducible results.
-
Substrate Effects: The electronic nature of the alkene can influence the reaction rate and yield. Electron-rich alkenes generally react more readily.[6]
Comparison of Synthetic Routes
| Parameter | Methodology 1 (Direct Amidation) | Methodology 2 (De Novo Synthesis) |
| Number of Steps | 1-2 (from carboxylic acid) | 4+ (from piperonal) |
| Overall Yield | High (typically >80%) | Moderate to Low (highly variable) |
| Reproducibility | High | Moderate to Low |
| Cost | Dependent on the price of the starting carboxylic acid | Potentially lower raw material cost, but higher labor and solvent cost |
| Safety | Involves handling of oxalyl/thionyl chloride (corrosive, toxic) | Involves handling of diethylzinc (pyrophoric) and diiodomethane (toxic) |
| Key Challenge | Ensuring anhydrous conditions | Reproducibility of the cyclopropanation step |
Analytical Characterization
The final product, 1-(2H-1,3-benzodioxol-5-yl)cyclopropane-1-carboxamide, should be characterized using standard analytical techniques to confirm its identity and purity.
-
¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons of the benzodioxole ring, the methylene protons of the dioxole group, and the diastereotopic protons of the cyclopropane ring. The amide protons will appear as broad signals.
-
¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms in the molecule, including the carbonyl carbon of the amide.
-
IR Spectroscopy: The infrared spectrum should exhibit a strong absorption band for the amide C=O stretch (typically around 1640-1680 cm⁻¹) and N-H stretching bands.[9]
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass and molecular formula of the compound.[10]
Conclusion
For the synthesis of 1-(2H-1,3-benzodioxol-5-yl)cyclopropane-1-carboxamide, the direct amidation of the corresponding carboxylic acid (Methodology 1) is the superior route in terms of efficiency, yield, and reproducibility. Its primary limitation is the reliance on the commercial availability of the starting material.
The de novo synthesis via a Simmons-Smith cyclopropanation (Methodology 2) offers a viable alternative when the carboxylic acid is unavailable. However, researchers must be prepared to invest significant effort in optimizing the cyclopropanation step to achieve consistent results. The sensitivity of the organozinc reagents to air, moisture, and handling procedures makes this a less reproducible and more technically demanding approach.
Ultimately, the choice of synthetic route will depend on the specific circumstances of the laboratory, including the availability of starting materials, the scale of the synthesis, and the technical expertise of the personnel. For rapid and reliable access to the target compound for biological screening or further derivatization, Methodology 1 is highly recommended. Methodology 2 serves as a valuable academic exercise and a potential route for large-scale production where the cost of the carboxylic acid precursor is a limiting factor, provided the challenges in reproducibility can be overcome through rigorous process control.
References
-
Kulinkovich, O. G. The Kulinkovich Reaction. Organic Chemistry Portal. [Link]
-
Wikipedia. Kulinkovich reaction. [Link]
-
SynArchive. Kulinkovich Reaction. [Link]
-
Wikipedia. Simmons–Smith reaction. [Link]
-
Grokipedia. Kulinkovich reaction. [Link]
-
MDPI. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. [Link]
-
ACS Publications. Improved Zinc-Catalyzed Simmons–Smith Reaction: Access to Various 1,2,3-Trisubstituted Cyclopropanes. Organic Letters2014 , 16 (5), 1490–1493. [Link]
-
National Center for Biotechnology Information. Highly Enantio- and Diastereoselective One-Pot Methods for the Synthesis of Halocyclopropyl Alcohols. [Link]
- Google Patents.
-
Organic Chemistry Portal. Kulinkovich-de Meijere Reaction. [Link]
-
Organic Chemistry Portal. Amine to Amide (via Acid Chloride). [Link]
-
Myers, A. G. Research Group, Harvard University. Cyclopropanation. [Link]
-
Chemguide. the preparation of amides. [Link]
-
Master Organic Chemistry. The Amide Functional Group: Properties, Synthesis, and Nomenclature. [Link]
-
National Center for Biotechnology Information. Regioselective Simmons–Smith-type cyclopropanations of polyalkenes enabled by transition metal catalysis. [Link]
-
ACS Publications. Reaction Pathways of the Simmons−Smith Reaction. Journal of the American Chemical Society2003 , 125 (4), 1136–1143. [Link]
-
Royal Society of Chemistry. Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Organic Chemistry Frontiers. [Link]
-
Khan Academy. Amide formation from carboxylic acid derivatives. [Link]
-
Semantic Scholar. Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. [Link]
-
ResearchGate. (PDF) Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. [Link]
-
The Journal of Pure and Applied Chemistry Research. Cyclopropanation of Various Substrates via Simmons-Smith and Michael-Initiated Ring Closure (MIRC) Reactions. [Link]
-
Royal Society of Chemistry. Formamide catalyzed activation of carboxylic acids – versatile and cost-efficient amidation and esterification. Chemical Science2019 , 10, 6649-6654. [Link]
-
National Center for Biotechnology Information. Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade. [Link]
-
Organic Chemistry Portal. Simmons-Smith Reaction. [Link]
-
ResearchGate. Unveiling the Beauty of Cyclopropane Formation: A Comprehensive Survey of Enantioselective Michael Initiated Ring Closure (MIRC) Reactions. [Link]
- Google Patents.
-
National Center for Biotechnology Information. Base-promoted highly efficient synthesis of nitrile-substituted cyclopropanes via Michael-initiated ring closure. [Link]
- Google Patents.
-
Chemistry LibreTexts. Conversion of Carboxylic acids to amides using DCC as an activating agent. [Link]
-
Organic Chemistry Portal. The First Cyclopropanation Reaction of Unmasked α,β-Unsaturated Carboxylic Acids: Direct and Complete Stereospecific Synthesis of Cyclopropanecarboxylic Acids Promoted by Sm/CHI3. [Link]
-
Organic Chemistry Portal. Synthesis of cyclopropanes. [Link]
-
Organic Syntheses. Cyclopropane-1,1-dicarboxylic acid. [Link]
-
ResearchGate. N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(2,2,2-trichloroacetamido)benzamide. [Link]
-
Organic Chemistry Tutor. Synthesis of Cyclopropanecarboxylic Acid. [Link]
-
MDPI. N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(2,2,2-trichloroacetamido)benzamide. [Link]
-
National Center for Biotechnology Information. Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. [Link]
-
Progressive Academic Publishing. SYNTHESIS OF 1-(3,4-METHYLENEDIOXYPHENYL)-1-BUTENE-3- ONE FROM SAFROLE. [Link]
-
National Center for Biotechnology Information. Identification and characterization of NDT 9513727 [N,N-bis(1,3-benzodioxol-5-ylmethyl)-1-butyl-2,4-diphenyl-1H-imidazole-5-methanamine], a novel, orally bioavailable C5a receptor inverse agonist. [Link]
-
Chemistry LibreTexts. 12.11: Spectroscopy of Carboxylic Acid Derivatives. [Link]
-
MDPI. (2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazine carboxamide: Synthesis, X-ray Structure, Hirshfeld Surface Analysis, DFT Calculations, Molecular Docking and Antifungal Profile. [Link]
Sources
- 1. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Khan Academy [khanacademy.org]
- 5. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Simmons-Smith Reaction [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 1-(2H-1,3-benzodioxol-5-yl)cyclopropane-1-carboxamide [sigmaaldrich.com]
A Comprehensive Guide to the Safe Disposal of 1-(2H-1,3-benzodioxol-5-yl)cyclopropane-1-carboxamide
As a Senior Application Scientist, it is my priority to ensure that our partners in research and development not only achieve their scientific goals but also maintain the highest standards of safety and environmental responsibility. The proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe disposal of 1-(2H-1,3-benzodioxol-5-yl)cyclopropane-1-carboxamide, a compound that, while not extensively characterized in public safety literature, requires a cautious and informed approach based on its chemical structure and general principles of hazardous waste management.
The disposal of any chemical waste is governed by a hierarchy of regulations, with federal standards such as the Resource Conservation and Recovery Act (RCRA) in the United States providing a foundational framework[1][2][3]. State and local regulations may impose more stringent requirements, and it is imperative that all laboratory personnel are familiar with their institution's specific Environmental Health & Safety (EHS) guidelines.
I. Hazard Assessment and Waste Identification
Key Principles of Waste Identification:
-
Assume Hazardous: In the absence of definitive data, all waste containing 1-(2H-1,3-benzodioxol-5-yl)cyclopropane-1-carboxamide, including contaminated labware, should be treated as hazardous waste[6].
-
No Sink or Trash Disposal: Under no circumstances should this compound or its containers be disposed of in the general trash or down the sanitary sewer[7][8].
-
RCRA Classification: The waste may be classified as hazardous based on its characteristics (ignitability, corrosivity, reactivity, or toxicity) or because it is a listed waste. Your institution's EHS office will make the final determination[1][9].
II. Personal Protective Equipment (PPE) and Spill Management
Prior to handling the waste, it is crucial to be equipped with the appropriate PPE. In the event of a spill, a clear and practiced emergency plan is essential to mitigate risks.
Recommended PPE:
| Protection Type | Specification | Rationale |
| Eye/Face | Tightly fitting safety goggles or a face shield. | To protect against splashes and airborne particles. |
| Hand | Chemical-resistant gloves (e.g., nitrile rubber). | To prevent skin contact and absorption. |
| Body | A lab coat, with full-length pants and closed-toe shoes. | To protect skin from accidental exposure. |
| Respiratory | Use in a well-ventilated area, preferably a chemical fume hood. | To minimize inhalation of any dusts or vapors. |
Spill Response Protocol:
-
Evacuate and Secure: Immediately alert others in the vicinity and evacuate the immediate area. Restrict access to the spill zone[7].
-
Ventilate: If the spill is not in a fume hood, increase ventilation to the area.
-
Contain and Absorb: For small spills, use an inert absorbent material like vermiculite or sand to contain the spill. Do not use combustible materials like paper towels as the primary absorbent[10].
-
Collect and Dispose: Carefully scoop the absorbed material and any contaminated debris into a designated hazardous waste container using spark-resistant tools[10][11].
-
Decontaminate: Clean the spill area with soap and water or an appropriate solvent, collecting all cleaning materials as hazardous waste[7].
-
Report: Immediately report the spill to your laboratory supervisor and your institution's EHS office[7].
III. Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for the collection and disposal of waste containing 1-(2H-1,3-benzodioxol-5-yl)cyclopropane-1-carboxamide.
1. Waste Segregation:
Proper segregation is the cornerstone of safe and compliant chemical waste management. Do not mix this waste stream with others unless explicitly instructed to do so by your EHS office[7][12].
-
Solid Waste: Collect pure compound, contaminated weighing papers, gloves, and other solid materials in a dedicated, robust, and sealable container[7].
-
Liquid Waste: Solutions containing the compound should be collected in a separate, leak-proof, and chemically compatible container. Be mindful of solvent compatibility[4][7].
-
Sharps Waste: Needles, syringes, or other contaminated sharps must be placed in a designated, puncture-resistant sharps container[12].
2. Container Management:
The integrity and proper labeling of waste containers are critical to preventing accidents and ensuring proper disposal.
-
Container Selection: Use containers that are in good condition and compatible with the waste being collected. Plastic containers are often preferred[13][14].
-
Labeling: As soon as the first drop of waste is added, the container must be labeled with the words "Hazardous Waste" and the full chemical name: "1-(2H-1,3-benzodioxol-5-yl)cyclopropane-1-carboxamide". Include the approximate concentration and the date accumulation started[6][14].
-
Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when adding waste. Do not leave funnels in open containers[14][15].
3. Satellite Accumulation Area (SAA):
Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation[13][14].
-
Location: The SAA must be under the control of the laboratory personnel generating the waste[14].
-
Storage Limits: Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely toxic waste (P-listed) in an SAA[13].
-
Secondary Containment: Store waste containers in secondary containment to prevent the spread of material in case of a leak[6].
-
Segregation within SAA: Segregate incompatible waste streams within the SAA to prevent accidental mixing[14].
4. Requesting Waste Pickup:
Once a waste container is full (typically around 90% capacity) or has been in the SAA for a designated period (often not exceeding one year), a pickup must be scheduled with your institution's EHS office[14][15].
-
Complete Paperwork: Fill out all required waste pickup forms accurately and completely.
-
Prepare for Transport: Ensure the container is clean on the outside, properly sealed, and correctly labeled.
IV. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 1-(2H-1,3-benzodioxol-5-yl)cyclopropane-1-carboxamide waste.
Sources
- 1. deq.nc.gov [deq.nc.gov]
- 2. epa.gov [epa.gov]
- 3. epa.gov [epa.gov]
- 4. calpaclab.com [calpaclab.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. vumc.org [vumc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 9. epa.gov [epa.gov]
- 10. ehs.princeton.edu [ehs.princeton.edu]
- 11. echemi.com [echemi.com]
- 12. Waste Disposal & Trash Pickup | Republic Services [republicservices.com]
- 13. ehrs.upenn.edu [ehrs.upenn.edu]
- 14. research.columbia.edu [research.columbia.edu]
- 15. safety.duke.edu [safety.duke.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
